3Alaph-Tigloyloxypterokaurene L3
Description
Properties
IUPAC Name |
10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFVICMVZLJUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3α-Tigloyloxypterokaurene L3: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kaurane (B74193) diterpene 3α-Tigloyloxypterokaurene L3, focusing on its natural source, detailed isolation methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The primary known natural source of 3α-Tigloyloxypterokaurene L3 is the fern Pteris longipes. Kaurane diterpenoids are a class of chemical compounds widely distributed in the plant kingdom, with the Pteris genus being a notable source of these molecules. Research into the chemical constituents of Pteris longipes has led to the identification of several kaurane-type diterpenes, including the compound designated as PL3, which is understood to be 3α-Tigloyloxypterokaurene L3.
Experimental Protocols: Isolation of Kaurane Diterpenes from Pteris Species
The following is a generalized, yet detailed, experimental protocol for the isolation of kaurane diterpenes from the biomass of Pteris species. This protocol is based on established methodologies for the separation of these compounds from plant material.
Plant Material Collection and Preparation
-
Collection: Aerial parts (fronds) of Pteris longipes are collected.
-
Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, typically methanol (B129727) or ethanol, at room temperature. This can be performed by maceration with periodic agitation or by using a Soxhlet apparatus.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This separates the components based on their polarity. The kaurane diterpenes are typically enriched in the chloroform and ethyl acetate fractions.
-
Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The chloroform and/or ethyl acetate fractions, which are rich in diterpenoids, are subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC, and those with similar profiles are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC on a C18 column. A suitable mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water, is used for elution.
Structure Elucidation
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the carbon skeleton and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry.
Quantitative Data
| Parameter | Typical Value Range |
| Yield from Dry Plant Material | 0.001% - 0.1% |
| Purity after Preparative HPLC | >95% |
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by 3α-Tigloyloxypterokaurene L3 are limited, research on a closely related analogue, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, has demonstrated significant anti-inflammatory effects. This analogue has been shown to modulate key inflammatory signaling pathways, including NF-κB, MAPK, and mTOR.
Anti-Inflammatory Signaling Pathway
The diagram below illustrates the putative anti-inflammatory mechanism of action for kaurane diterpenes with a 3α-tigloyloxy moiety, based on the activity of its close analogue. The compound is hypothesized to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.
A Technical Guide to the Proposed Biosynthesis of 3α-Tigloyloxypterokaurene L3
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the proposed biosynthetic pathway of 3α-Tigloyloxypterokaurene L3, a diterpenoid of the pterokaurene family. Due to the limited direct research on this specific compound, this guide synthesizes current knowledge on the biosynthesis of related diterpenoids to present a putative pathway. The information herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel diterpenoids and for professionals in drug development exploring new therapeutic agents.
Introduction
Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). Within this class, kaurene-type diterpenes and their derivatives have attracted significant attention due to their wide range of biological activities. 3α-Tigloyloxypterokaurene L3 is a modified pterokaurene, characterized by a 3α-hydroxy group acylated with a tigloyl moiety. While the complete biosynthetic pathway for this specific compound has not been fully elucidated in published literature, a probable enzymatic route can be proposed based on well-characterized analogous pathways in plants and fungi.
This guide outlines the likely enzymatic steps, provides a framework for the types of experimental protocols required to validate this pathway, and presents the information in a structured format for clarity and comparative analysis.
Proposed Biosynthetic Pathway
The proposed biosynthesis of 3α-Tigloyloxypterokaurene L3 is a multi-step process initiated from the central isoprenoid pathway. The key stages are hypothesized to be:
-
Formation of the Diterpene Scaffold: Cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), to form the foundational kaurene skeleton.
-
Rearrangement to the Pterokaurene Skeleton: An enzymatic rearrangement of the kaurene scaffold to the characteristic pterokaurene structure.
-
Oxidative Functionalization: Hydroxylation of the pterokaurene skeleton at the C-3α position by a cytochrome P450 monooxygenase.
-
Acylation: Transfer of a tigloyl group from tigloyl-CoA to the 3α-hydroxy group, catalyzed by an acyltransferase.
A visual representation of this proposed pathway is provided below.
Quantitative Data Summary
As the specific enzymes for the biosynthesis of 3α-Tigloyloxypterokaurene L3 have not been characterized, no direct quantitative data exists. The following table presents a template of the types of data that would be collected to characterize the enzymes in this pathway, with hypothetical values for illustrative purposes.
| Enzyme Class | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km (µM) | kcat (s⁻¹) |
| ent-Kaurene Synthase | Geranylgeranyl Diphosphate | ent-Kaurene | 7.0 - 7.5 | 30 | 5 - 20 | 0.1 - 1.0 |
| Pterokaurene Synthase | ent-Kaurene | Pterokaurene skeleton | 7.5 | 30 | 10 - 50 | 0.05 - 0.5 |
| Cytochrome P450 (3α-hydroxylase) | Pterokaurene skeleton, NADPH, O₂ | 3α-Hydroxy-pterokaurene | 7.4 | 28 | 1 - 15 | 0.5 - 5.0 |
| Acyltransferase | 3α-Hydroxy-pterokaurene, Tigloyl-CoA | 3α-Tigloyloxypterokaurene L3 | 7.0 | 35 | 20 - 100 | 1.0 - 10.0 |
Detailed Experimental Protocols
The elucidation of this biosynthetic pathway would require a series of key experiments. Below are detailed, generalized protocols for the identification and characterization of the enzymes involved.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing on the source organism (plant or fungus) known to produce 3α-Tigloyloxypterokaurene L3. Identify candidate genes for terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into suitable expression vectors (e.g., pET vectors for bacterial expression, pYES vectors for yeast expression).
Heterologous Expression and Purification of Enzymes
-
Expression: Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
In Vitro Enzyme Assays
-
ent-Kaurene Synthase Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT) containing purified ent-kaurene synthase and GGPP.
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Extraction: Extract the products with an organic solvent (e.g., hexane).
-
Analysis: Analyze the extracts by GC-MS and compare the product's mass spectrum and retention time with an authentic standard of ent-kaurene.
-
-
Cytochrome P450 Hydroxylase Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing the purified P450, a suitable reductase partner (e.g., NADPH-cytochrome P450 reductase), the pterokaurene substrate, and an NADPH regenerating system.
-
Incubation: Incubate at 28-30°C for 1-2 hours.
-
Extraction: Extract the products with a more polar solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts by LC-MS to identify the hydroxylated product. The stereochemistry (α or β) would be determined by NMR spectroscopy of the isolated product.
-
-
Acyltransferase Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing the purified acyltransferase, 3α-hydroxy-pterokaurene, and tigloyl-CoA.
-
Incubation: Incubate at 30-35°C for 30-60 minutes.
-
Extraction: Extract the products with ethyl acetate.
-
Analysis: Analyze the reaction products by LC-MS to detect the formation of 3α-Tigloyloxypterokaurene L3.
-
The following workflow diagram illustrates the general experimental approach.
Conclusion and Future Directions
The proposed biosynthetic pathway for 3α-Tigloyloxypterokaurene L3 provides a robust framework for initiating research into its formation. The key to validating this pathway lies in the successful identification and functional characterization of the specific pterokaurene synthase, 3α-hydroxylase, and the acyltransferase. Future research should focus on transcriptome mining of producer organisms, followed by rigorous biochemical characterization of the candidate enzymes. Understanding this pathway not only contributes to our fundamental knowledge of diterpenoid biosynthesis but also opens avenues for the metabolic engineering of microorganisms for the sustainable production of this and related high-value compounds for potential pharmaceutical applications.
A Technical Guide to the Structure Elucidaion of 3α-Tigloyloxypterokaurene Analogs: A Case Study of a Novel ent-Kaurane Diterpenoid
Disclaimer: The compound "3α-Tigloyloxypterokaurene L3" is not found in the current scientific literature. This guide therefore presents a representative case study for the structure elucidation of a novel, hypothetical ent-kaurane diterpenoid, herein named Isodonin X , which possesses the core structural features implied by the query. The methodologies, data, and pathways described are synthesized from established research on similar natural products.[1][2][3][4]
This technical whitepaper provides a comprehensive overview of the core processes involved in the isolation and complete chemical structure elucidation of a novel bioactive ent-kaurane diterpenoid. The intended audience for this guide includes researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction to ent-Kaurane Diterpenoids
The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, predominantly isolated from plants of the Isodon genus.[1][3] These compounds are characterized by a tetracyclic hydrocarbon skeleton and are often highly oxygenated. Many ent-kaurane diterpenoids exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[2][5][6] The elucidation of their complex three-dimensional structures is a critical step in understanding their structure-activity relationships and potential therapeutic applications.
This guide details the systematic approach to isolating a new natural product, Isodonin X , and subsequently determining its planar structure and relative stereochemistry using a combination of modern spectroscopic techniques.
Isolation and Purification Protocol
The initial step in the discovery of a new natural product is its isolation from the source material. The following protocol outlines a typical procedure for the extraction and purification of ent-kaurane diterpenoids from plant matter.
Experimental Protocol: Isolation of Isodonin X
-
Extraction:
-
Air-dried and powdered aerial parts of an Isodon species (5.0 kg) are extracted exhaustively with 95% ethanol (B145695) (4 x 20 L, 72 h each) at room temperature.
-
The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 300 g).
-
-
Solvent Partitioning:
-
The crude extract is suspended in water (3 L) and sequentially partitioned with n-hexane (3 x 3 L), ethyl acetate (B1210297) (EtOAc) (3 x 3 L), and n-butanol (3 x 3 L).
-
The EtOAc-soluble fraction (approx. 60 g), typically rich in diterpenoids, is selected for further separation based on preliminary thin-layer chromatography (TLC) analysis.
-
-
Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography over a silica gel (200-300 mesh) column. Elution is performed with a gradient of n-hexane/EtOAc (from 100:0 to 0:100, v/v) to yield several major fractions (Fr.1-Fr.10).
-
Sephadex LH-20 Chromatography: Fractions showing promising spots on TLC (e.g., Fr.5) are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and polymeric materials.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase preparative HPLC (e.g., C18 column, 250 x 20 mm, 5 µm). Isocratic elution with a suitable solvent system (e.g., methanol/water, 70:30, v/v) yields the pure compound, Isodonin X (25 mg).
-
Spectroscopic Data Acquisition and Analysis
Once purified, the compound's structure is determined using a suite of spectroscopic methods.
Experimental Protocol: Spectroscopic Analysis
-
High-Resolution Mass Spectrometry (HRMS): HR-ESI-MS data is acquired on a Q-TOF mass spectrometer in positive ion mode to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR): All NMR spectra are recorded on a 600 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through-space correlations between protons.
-
-
Structure Elucidation of Isodonin X
4.1. Molecular Formula and Unsaturation
The HR-ESI-MS of Isodonin X showed a protonated molecular ion [M+H]⁺ peak, which established its molecular formula. This formula indicates a specific number of degrees of unsaturation, providing initial clues about the number of rings and/or double bonds in the structure.
| Table 1: High-Resolution Mass Spectrometry Data for Isodonin X | |
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Measured m/z [M+H]⁺ | 443.2792 |
| Molecular Formula | C₂₅H₃₈O₅ |
| Calculated m/z [M+H]⁺ | 443.2798 |
| Mass Error | -1.35 ppm |
| Degrees of Unsaturation | 7 |
4.2. NMR Spectroscopic Analysis
The detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the assembly of the molecular structure.
The ¹H NMR spectrum of Isodonin X shows characteristic signals for an ent-kaurane skeleton, including two tertiary methyl singlets and signals for an exocyclic methylene (B1212753) group. Additionally, signals corresponding to a tigloyloxy moiety are observed. The ¹³C NMR spectrum, in conjunction with the HSQC spectrum, confirms the presence of 25 carbons, including methyl, methylene, methine, and quaternary carbons.
| Table 2: ¹H NMR (600 MHz, CDCl₃) Data for the Tigloyloxy Moiety of Isodonin X | |
| Position | δH (ppm), J (Hz) |
| 2' | 6.85 (qq, 7.1, 1.5) |
| 4' | 1.82 (dq, 7.1, 1.2) |
| 5' | 1.79 (quint, 1.5) |
| Table 3: ¹³C NMR (150 MHz, CDCl₃) Data for the Tigloyloxy Moiety of Isodonin X | |
| Position | δC (ppm) |
| 1' | 167.5 |
| 2' | 128.9 |
| 3' | 138.1 |
| 4' | 14.5 |
| 5' | 12.1 |
The key HMBC correlations are instrumental in connecting the different structural fragments. A crucial correlation from the proton at C-3 (δH ~5.0) to the carbonyl carbon of the tigloyloxy group (C-1', δC 167.5) confirms the ester linkage at the C-3 position. Further HMBC and COSY correlations are used to piece together the entire tetracyclic ent-kaurane framework. The stereochemistry is then established through analysis of NOESY correlations and coupling constants. The α-orientation of the tigloyloxy group at C-3 is confirmed by a NOESY correlation between H-3 and the methyl protons at C-20.
Biological Activity and Signaling Pathway
Many cytotoxic ent-kaurane diterpenoids exert their effects by inducing apoptosis. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), which in turn activates stress-related signaling cascades like the JNK pathway.[7]
References
- 1. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico prediction of 3α-Tigloyloxypterokaurene L3 bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 3α-Tigloyloxypterokaurene L3 Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3α-Tigloyloxypterokaurene L3 is a diterpene natural product. Diterpenes are a class of chemical compounds that have garnered significant interest in drug discovery due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The advancement of computational chemistry and bioinformatics has enabled the use of in silico methods to predict the bioactivity of novel compounds, thereby accelerating the early stages of drug discovery and reducing associated costs.[2][3][4] This guide provides a detailed technical overview of a predictive workflow for elucidating the potential bioactivity of 3α-Tigloyloxypterokaurene L3.
The predictive workflow encompasses target identification, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This computational approach allows for the generation of testable hypotheses regarding the compound's mechanism of action and its potential as a therapeutic agent.
General Workflow for In Silico Bioactivity Prediction
The computational drug discovery process follows a structured workflow, moving from broad screening to specific predictions. This multi-step process is designed to efficiently identify and characterize potential drug candidates.[3][5][6]
Experimental Protocols
Target Identification and Preparation
Objective: To identify and prepare potential protein targets for 3α-Tigloyloxypterokaurene L3.
Methodology:
-
Literature Review and Database Search: A comprehensive search of biological databases (e.g., ChEMBL, PubChem) and scientific literature is conducted to identify known protein targets of structurally similar diterpenes. Based on the reported anti-inflammatory and cytotoxic activities of other diterpenes, key proteins in inflammatory and cancer signaling pathways are prioritized. For this hypothetical study, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are selected as potential anti-inflammatory targets.
-
Protein Structure Retrieval: The 3D crystallographic structures of the selected protein targets are retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structures are prepared for docking using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools). This involves:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of atomic charges.
-
Repair of any missing residues or side chains.
-
Ligand Preparation
Objective: To prepare the 3D structure of 3α-Tigloyloxypterokaurene L3 for docking.
Methodology:
-
2D to 3D Conversion: The 2D chemical structure of 3α-Tigloyloxypterokaurene L3 is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of 3α-Tigloyloxypterokaurene L3 with the selected protein targets.
Methodology:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction servers.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Pose Selection and Analysis: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicity properties of 3α-Tigloyloxypterokaurene L3.
Methodology:
-
Inputting the Molecular Structure: The chemical structure of 3α-Tigloyloxypterokaurene L3 is submitted to an online ADMET prediction server, such as SwissADME or ProTox-II.[7]
-
Prediction of Physicochemical Properties: The server calculates various physicochemical properties, including molecular weight, LogP (lipophilicity), and water solubility.
-
Pharmacokinetic Prediction: Key pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.
-
Toxicity Prediction: Potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, are predicted based on computational models.[7]
Predicted Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.
Table 1: Predicted Binding Affinities of 3α-Tigloyloxypterokaurene L3 with Pro-inflammatory Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| TNF-α | 2AZ5 | -8.5 | 1.5 | LEU57, TYR59, GLN61, TYR119, TYR151 |
| IL-6 | 1ALU | -7.9 | 4.2 | ARG179, TRP185, GLN186, LEU189 |
Table 2: Predicted ADMET Properties of 3α-Tigloyloxypterokaurene L3
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 428.59 g/mol | Favorable for drug-likeness |
| LogP (Lipophilicity) | 4.2 | Good lipophilicity |
| Water Solubility | Poorly soluble | May require formulation optimization |
| Pharmacokinetics | ||
| Gastrointestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good drug-like properties |
| Toxicity | ||
| Mutagenicity | Low probability | Likely non-mutagenic |
| Carcinogenicity | Low probability | Likely non-carcinogenic |
| Hepatotoxicity | Moderate probability | Further investigation required |
Predicted Signaling Pathway Modulation
Based on the predicted high binding affinity for TNF-α, it is hypothesized that 3α-Tigloyloxypterokaurene L3 may modulate the TNF-α signaling pathway, a key pathway in inflammation.
Conclusion
This in silico investigation provides a preliminary but comprehensive bioactivity profile for 3α-Tigloyloxypterokaurene L3. The computational analyses predict that this diterpene possesses drug-like properties and may exhibit anti-inflammatory activity through the inhibition of key pro-inflammatory cytokines such as TNF-α. The predicted high binding affinity and favorable ADMET profile suggest that 3α-Tigloyloxypterokaurene L3 is a promising candidate for further preclinical evaluation. The next steps should involve in vitro assays to validate the predicted binding affinities and cellular assays to confirm the proposed mechanism of action. These computational findings serve as a strong foundation for guiding future experimental studies.
References
- 1. In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 3. Drug Discovery Workflow - What is it? [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Evaluation of the Novel Biological Properties of Diterpenes Isolated from Plectranthus ornatus Codd. In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Pterokaurene Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterokaurene diterpenoids, a class of natural products primarily found in the fern genus Pteris, represent a significant area of interest in phytochemical and pharmacological research. These tetracyclic diterpenes, belonging to the ent-kaurane family, have demonstrated a range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of pterokaurene diterpenoids. It includes detailed experimental protocols for their isolation, characterization, and biological evaluation, along with a summary of their known biological activities. Furthermore, this guide illustrates the key biosynthetic and signaling pathways associated with these compounds, offering a valuable resource for researchers and professionals in drug development.
Introduction
Diterpenoids are a diverse class of C20 isoprenoid natural products with over 18,000 known compounds. Among these, the ent-kaurane diterpenoids are a prominent group characterized by a tetracyclic ring system. A significant subgroup of these compounds, the pterokaurene diterpenoids, are predominantly isolated from various species of the fern genus Pteris, belonging to the Pteridaceae family.
The discovery of pterokaurene diterpenoids has been driven by phytochemical investigations of medicinal plants, particularly those used in traditional medicine for treating inflammatory conditions and cancer. These compounds have garnered considerable attention due to their promising biological activities, which include cytotoxicity against various cancer cell lines and potent anti-inflammatory properties. This guide will delve into the technical aspects of their discovery, biosynthesis, and mechanisms of action.
Discovery and Origin
The primary source of pterokaurene diterpenoids is the plant genus Pteris, with numerous species such as Pteris multifida and Pteris ensiformis being rich in these compounds. The term "pterokaurene" itself reflects their origin from these ferns. The "ent" prefix in ent-kaurane denotes that they belong to the enantiomeric series, which is common for diterpenoids found in lower plants like ferns and mosses.
Phytochemical studies have led to the isolation and structure elucidation of a variety of pterokaurene diterpenoids. These compounds often possess different oxygenation patterns and substitutions on the core ent-kaurane skeleton, leading to a wide diversity of structures and biological activities.
Biosynthesis of Pterokaurene Diterpenoids
The biosynthesis of pterokaurene diterpenoids follows the general pathway for tetracyclic diterpenes, originating from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).
dot
Caption: Biosynthetic pathway of pterokaurene diterpenoids.
The biosynthesis can be summarized in the following key steps:
-
Formation of Geranylgeranyl Diphosphate (GGPP): GGPP is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
-
Cyclization to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of GGPP to the bicyclic intermediate ent-CPP, a reaction catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).
-
Formation of the ent-Kaurene Skeleton: ent-CPP is then further cyclized by ent-kaurene synthase (KS) to form the tetracyclic hydrocarbon ent-kaurene, the basic skeleton of all pterokaurene diterpenoids.
-
Structural Diversification: The ent-kaurene skeleton undergoes a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other modifying enzymes such as hydroxylases, oxidases, and glycosyltransferases. These modifications, including hydroxylations, oxidations, and glycosylations at various positions of the ring system, give rise to the vast diversity of pterokaurene diterpenoids found in nature.
Experimental Protocols
Isolation and Purification of Pterokaurene Diterpenoids from Pteris Species
This protocol provides a general procedure for the isolation of pterokaurene diterpenoids from the aerial parts of Pteris multifida.
Materials and Reagents:
-
Dried and powdered aerial parts of Pteris multifida
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Concentrate the ethyl acetate fraction to dryness. This fraction is typically enriched with diterpenoids.
-
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane-ethyl acetate (e.g., starting from 100:0 to 0:100, v/v) to yield several fractions.
-
Monitor the fractions by TLC, visualizing the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).
-
-
Further Purification:
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject the combined fractions to further purification using repeated silica gel column chromatography with different solvent systems (e.g., chloroform-methanol gradients) and/or Sephadex LH-20 column chromatography (eluting with methanol) to isolate pure pterokaurene diterpenoids.
-
dot
Caption: Experimental workflow for isolation of pterokaurene diterpenoids.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of pterokaurene diterpenoids on cancer cell lines.
Materials and Reagents:
-
Cancer cell line (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pterokaurene diterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pterokaurene diterpenoid (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
Objective: To evaluate the anti-inflammatory activity of pterokaurene diterpenoids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Pterokaurene diterpenoid stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of the pterokaurene diterpenoid for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition compared to the LPS-treated control and determine the IC₅₀ value.
-
Biological Activities and Quantitative Data
Pterokaurene diterpenoids have been reported to exhibit a range of biological activities. The following tables summarize some of the key quantitative data available in the literature.
Table 1: Cytotoxic Activity of Pterokaurene Diterpenoids
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pterokaurane M₁ | HepG2 | < 10 | [1] |
| Pterokaurane M₂ | HepG2 | < 10 | [1] |
| Weisiensin B | BEL-7402 | 10.0 | [1] |
| Weisiensin B | HepG2 | 3.24 | [1] |
| Weisiensin B | HO-8910 | 32 | [1] |
| Weisiensin B | SGC-7901 | 4.34 | [1] |
| ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene | Various | 8.40 - 31.2 | [1] |
Table 2: Anti-inflammatory Activity of Pterokaurene Diterpenoids
| Compound | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |
| 80% Methanol Extract of Pteris multifida roots | NO Production Inhibition | BV-2 | 18.6 | [2] |
| Compound 1 from P. multifida | NO Production Inhibition | BV-2 | - | [2][3] |
| Compound 7 from P. multifida | NO Production Inhibition | BV-2 | - | [2][3] |
Note: Specific IC₅₀ values for individual compounds were not always provided in the abstracts, but significant inhibition was reported.
Signaling Pathways
The anti-inflammatory effects of many diterpenoids, including ent-kauranes, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway.
dot
Caption: Inhibition of the NF-κB signaling pathway by pterokaurene diterpenoids.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Pterokaurene diterpenoids have been shown to inhibit the production of these inflammatory mediators, suggesting that they may act by suppressing the NF-κB signaling pathway.[2][3]
Conclusion
Pterokaurene diterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and anti-inflammatory drug discovery. Their discovery has been closely linked to the rich biodiversity of the fern genus Pteris. Understanding their biosynthesis provides opportunities for metabolic engineering and synthetic biology approaches to enhance their production. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into these fascinating molecules, ultimately paving the way for their potential clinical applications. Continued investigation into their mechanisms of action and structure-activity relationships will be crucial for realizing their full therapeutic potential.
References
3α-Tigloyloxypterokaurene L3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 3α-Tigloyloxypterokaurene L3, an ent-kaurane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes the current, albeit limited, understanding of its biological context. While specific quantitative biological data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this guide furnishes general methodologies for the isolation and cytotoxic evaluation of related compounds, alongside visualizations of pertinent biological pathways.
Chemical Identification
| Compound Name | 3α-Tigloyloxypterokaurene L3 |
| CAS Number | 1588516-87-3[1][2][3][4] |
| Molecular Formula | C25H36O5[1][3] |
| Molecular Weight | 416.55 g/mol [1] |
| IUPAC Name | (1S,4S,5S,6R,9R,10S,13R)-10-Hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid[5] |
| Synonyms | 3alpha-Tigloyloxypterokaurene L3, (3R,4S,4aS,6aS,9R,11aS,11bR)-11a-Hydroxy-4,11b-dimethyl-3-(((E)-2-methylbut-2-enoyl)oxy)-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid[5] |
Biological Context and Therapeutic Potential
3α-Tigloyloxypterokaurene L3 is a natural product isolated from the plant Wedelia trilobata[1][6][7]. It belongs to the ent-kaurane class of diterpenoids, a group of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
While specific studies on the biological activity of 3α-Tigloyloxypterokaurene L3 are scarce, research on other ent-kaurane diterpenoids isolated from Wedelia and related species suggests potential for anticancer applications. For instance, the n-hexane extract of Sphagneticola trilobata (a synonym for Wedelia trilobata) has demonstrated cytotoxic activity against MCF-7 breast cancer cells with an LC50 value of 0.037 μg/mL[8]. It is important to note that this value is for a crude extract and not the isolated compound.
The general mechanisms of action for cytotoxic ent-kaurane diterpenoids often involve the induction of apoptosis and interference with key signaling pathways that regulate cell proliferation and survival, such as the NF-κB pathway.
Experimental Protocols
General Protocol for the Isolation of ent-Kaurane Diterpenoids from Plant Material
This protocol is a generalized procedure and may require optimization for specific plant materials and target compounds.
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Wedelia trilobata) is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane (B92381) and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the final purification of the isolated compounds.
-
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[9][10][11][12].
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3α-Tigloyloxypterokaurene L3) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells should include untreated cells and vehicle-treated cells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Ent-kaurane diterpenoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by 3α-Tigloyloxypterokaurene L3 have not been elucidated, the following diagrams illustrate two key pathways, the NF-κB signaling pathway and the intrinsic apoptosis pathway, that are common targets for this class of compounds.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Intrinsic Apoptosis Signaling Pathway.
Conclusion
3α-Tigloyloxypterokaurene L3 represents an intriguing natural product within the pharmacologically significant class of ent-kaurane diterpenoids. While its specific biological activities and mechanisms of action remain to be fully investigated, the information available for related compounds suggests that it may possess valuable therapeutic properties, particularly in the context of cancer research. Further studies are warranted to isolate this compound in larger quantities, perform comprehensive biological screening to determine its cytotoxic profile against a panel of cancer cell lines, and elucidate the specific signaling pathways it modulates. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the study of this and other related natural products.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Casno:1588516-87-3 [lookchem.com]
- 3. biocrick.com [biocrick.com]
- 4. kehuaai.com [kehuaai.com]
- 5. hexadecane suppliers USA [americanchemicalsuppliers.com]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Kaurene-Type Diterpenes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the diverse biological activities of kaurene-type diterpenes, a class of natural products with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction to Kaurene-Type Diterpenes
Kaurene-type diterpenes are a large and structurally diverse group of tetracyclic diterpenoids characterized by the kaurane (B74193) skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families such as Asteraceae, Lamiaceae, and Euphorbiaceae. These natural compounds have garnered considerable attention in the scientific community for their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The ent-kaurane configuration is particularly common and exhibits significant biological activities. Prominent examples of biologically active kaurene-type diterpenes include oridonin, eriocalyxin B, kaurenoic acid, and grandiflorenic acid.
Quantitative Analysis of Biological Activities
The biological potency of kaurene-type diterpenes has been quantified across various studies. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected compounds, providing a comparative overview for researchers.
Anticancer Activity
The cytotoxic effects of kaurene-type diterpenes against various cancer cell lines are typically evaluated using assays that measure cell viability, with results often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | HGC-27 (Gastric Cancer) | 1.25 - 20 (Dose-dependent inhibition) | |
| PC3 (Prostate Cancer) | 20 - 40 | ||
| DU145 (Prostate Cancer) | 30 - 60 | ||
| Eriocalyxin B | A-549 (Lung Cancer) | 0.3 - 3.1 | |
| MCF-7 (Breast Cancer) | 0.3 - 3.1 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 0.3 - 3.1 | ||
| SW-480 (Colon Cancer) | 0.3 - 3.1 | ||
| HL-60 (Leukemia) | 0.3 - 3.1 | ||
| Kaurenoic Acid | Various Cancer Cell Lines | Varies | |
| Grandiflorenic Acid | Trypanosoma cruzi (trypomastigotes) | 0.0246 | |
| Annoglabasin H | LU-1 (Lung Cancer) | 3.7 - 4.6 | |
| MCF-7 (Breast Cancer) | 3.7 - 4.6 | ||
| SK-Mel2 (Melanoma) | 3.7 - 4.6 | ||
| KB (Oral Epidermoid Carcinoma) | 3.7 - 4.6 | ||
| Sigesbeckin A | MRSA | 64 µg/mL (MIC) | |
| VRE | 64 µg/mL (MIC) | ||
| Compound 5 (from S. orientalis) | MRSA | 64 µg/mL (MIC) | |
| VRE | 64 µg/mL (MIC) |
Anti-inflammatory Activity
The anti-inflammatory potential of kaurene-type diterpenes is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| Kaurene Derivatives (various) | NO Production Inhibition (RAW 264.7) | 2 - 10 | |
| Isohenolide I | NO Production Inhibition (RAW 264.7) | 15.99 ± 0.75 | |
| Isohenolide M | NO Production Inhibition (RAW 264.7) | 18.19 ± 0.42 | |
| Isodon serra Compound 1 | NO Production Inhibition (BV-2) | 15.6 | |
| Isodon serra Compound 9 | NO Production Inhibition (BV-2) | 7.3 |
Antimicrobial Activity
The antimicrobial efficacy of kaurene-type diterpenes is determined by their minimum inhibitory concentration (MIC) against various pathogenic microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Kaurenoic Acid | Streptococcus sobrinus | 10 | |
| Streptococcus mutans | 10 | ||
| Streptococcus mitis | 10 | ||
| Streptococcus sanguinis | 10 | ||
| Lactobacillus casei | 10 | ||
| Streptococcus salivarius | 100 | ||
| Enterococcus faecalis | 200 | ||
| Sigesbeckin A | MRSA | 64 | |
| VRE | 64 | ||
| Compound 5 (from S. orientalis) | MRSA | 64 | |
| VRE | 64 | ||
| Wedelia chinensis Compounds 64 & 65 | Staphylococcus aureus | 19.35 & 18.31 (MIC50) |
Key Mechanisms of Action and Signaling Pathways
Kaurene-type diterpenes exert their biological effects through the modulation of various cellular signaling pathways. Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. In the context of inflammation, they are known to inhibit the pro-inflammatory NF-κB signaling pathway.
Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest
Many kaurene-type diterpenes, such as oridonin, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, these compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaurene-type diterpenes have been shown to inhibit this pathway, thereby reducing inflammation.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of kaurene-type diterpenes, this section provides detailed methodologies for key experiments cited in the literature.
Cytotoxicity Assessment: MTT and SRB Assays
The MTT and SRB assays are colorimetric methods widely used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the kaurene-type diterpene and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Principle: SRB is a fluorescent dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step with 1% acetic acid.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
Cell Cycle Analysis using Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Apoptosis Detection: Caspase Activity Assay
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. A specific substrate for these caspases is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the label, which can then be detected.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase substrate solution to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to occur.
-
Detection: Measure the fluorescence or absorbance of the released label using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion and Future Directions
Kaurene-type diterpenes represent a promising class of natural products with a broad range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel derivatives with enhanced therapeutic potential.
Methodological & Application
Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3α-Tigloyloxypterokaurene L3 and In Vitro Cytotoxicity Testing
3α-Tigloyloxypterokaurene L3 is a natural product of scientific interest for its potential therapeutic properties. Evaluating the cytotoxic effects of this compound is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of 3α-Tigloyloxypterokaurene L3 using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of viable cells.[1][2][3][4] Additionally, a protocol for investigating the induction of apoptosis via changes in mitochondrial membrane potential using the JC-1 dye is included to provide mechanistic insights.
Data Presentation: Cytotoxicity of 3α-Tigloyloxypterokaurene L3
The cytotoxic activity of 3α-Tigloyloxypterokaurene L3 should be determined against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is a standard metric for cytotoxicity. The following table is a template for presenting such data.
| Cell Line | Tissue of Origin | IC50 (µM) of 3α-Tigloyloxypterokaurene L3 |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for cytotoxicity screening.[2][3][5]
Materials:
-
3α-Tigloyloxypterokaurene L3 stock solution (e.g., in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase using trypsin-EDTA.
-
Determine cell density using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
JC-1 Assay for Mitochondrial Membrane Potential
This assay helps to determine if the observed cytotoxicity is mediated by the induction of apoptosis through the mitochondrial pathway.[6][7]
Materials:
-
JC-1 Dye
-
DMSO
-
Cell culture medium
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with 3α-Tigloyloxypterokaurene L3 as described in the SRB assay protocol (steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).
-
-
JC-1 Staining:
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well. Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 535/590 nm and JC-1 monomers (green) at Ex/Em = 485/530 nm.
-
Flow Cytometry: Resuspend the cells in 0.5 mL of PBS. Analyze the cells using a flow cytometer with 488 nm excitation. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[10]
-
Data Analysis:
-
The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization, a hallmark of apoptosis.
Visualizations
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by L3.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. biotium.com [biotium.com]
- 7. genscript.com [genscript.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. JC-1 MitoMP Detection Kit MT09 manual | DOJINDO [dojindo.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Synthesis and SAR Studies of 3α-Tigloyloxypterokaurene L3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane (B74193) diterpenoids are a class of natural products known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Structure-Activity Relationship (SAR) studies of these compounds are crucial for the development of new therapeutic agents with improved potency and selectivity.[3] This document provides detailed protocols for the synthesis of novel 3α-Tigloyloxypterokaurene L3 derivatives and the subsequent evaluation of their cytotoxic activity to establish a preliminary SAR profile.
The core structure, 3α-hydroxypterokaurene L3, is a hypothetical kaurane diterpenoid used here as a starting scaffold for derivatization. The tigloyl group is an unsaturated ester moiety found in various bioactive natural products and is introduced to the C3-α position. Subsequent modifications are proposed to explore the impact of different functional groups on the molecule's biological activity.
Experimental Protocols
General Synthesis of 3α-Tigloyloxypterokaurene L3 Derivatives
The synthesis of the target derivatives involves a two-step process: first, the esterification of the 3α-hydroxyl group of the pterokaurene core with tiglic acid, followed by modifications of other functionalities on the pterokaurene scaffold. A representative synthetic scheme is outlined below.
1.1. Esterification of 3α-Hydroxypterokaurene L3 (Mitsunobu Reaction)
This protocol describes the esterification of the C3-α hydroxyl group with tiglic acid using a Mitsunobu reaction, which typically proceeds with inversion of configuration.[4][5]
Materials:
-
3α-Hydroxypterokaurene L3
-
Tiglic Acid
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3α-Hydroxypterokaurene L3 (1.0 equiv) and tiglic acid (1.2 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 3α-Tigloyloxypterokaurene L3.
1.2. Synthesis of Derivatives (Representative Examples)
Further derivatization can be performed on other functional groups of the 3α-Tigloyloxypterokaurene L3 scaffold. For instance, if the pterokaurene core contains a C17-exocyclic double bond, it can be epoxidized or dihydroxylated.
1.2.1. Epoxidation of the C17-Exocyclic Double Bond
Materials:
-
3α-Tigloyloxypterokaurene L3
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 3α-Tigloyloxypterokaurene L3 (1.0 equiv) in DCM in a round-bottom flask and cool to 0 °C.
-
Add m-CPBA (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na2S2O3 solution.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the C17-epoxide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 3α-Tigloyloxypterokaurene L3 derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The following table summarizes the hypothetical cytotoxic activities (IC50 values) of a series of synthesized 3α-Tigloyloxypterokaurene L3 derivatives against the MCF-7 human breast cancer cell line.
| Compound | R1 (C3-position) | R2 (C17-position) | IC50 (µM) for MCF-7 |
| L3-OH | -OH | =CH2 | > 100 |
| L3-Tig | -O-Tigloyl | =CH2 | 25.4 |
| L3-Tig-Epoxide | -O-Tigloyl | Epoxide | 12.8 |
| L3-Tig-Diol | -O-Tigloyl | Diol | 45.2 |
| L3-Ac | -O-Acetyl | =CH2 | 58.7 |
| L3-Benzoyl | -O-Benzoyl | =CH2 | 32.1 |
Interpretation of SAR Data:
-
The parent compound with a free hydroxyl group at C3 (L3-OH) shows weak activity.
-
Esterification of the C3-hydroxyl group with a tigloyl moiety (L3-Tig) significantly enhances cytotoxic activity.
-
Modification of the C17-exocyclic double bond to an epoxide (L3-Tig-Epoxide) further improves potency, suggesting that this functional group may be involved in binding to a biological target.
-
Conversion of the double bond to a diol (L3-Tig-Diol) reduces activity compared to the epoxide, indicating that the steric and electronic properties of the C17 substituent are important.
-
Other ester groups at C3, such as acetyl (L3-Ac) and benzoyl (L3-Benzoyl), also confer cytotoxicity, but the tigloyl group appears to be optimal among the tested analogs.
Visualizations
Caption: Synthetic workflow for 3α-Tigloyloxypterokaurene L3 derivatives.
Caption: Hypothetical signaling pathway for L3 derivative-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
High-performance liquid chromatography method for 3α-Tigloyloxypterokaurene L3
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3α-Tigloyloxypterokaurene L3 is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantification of this diterpenoid, crucial for quality control and research purposes.
Application Notes
Introduction
3α-Tigloyloxypterokaurene L3 is a kaurane-type diterpenoid isolated from plants of the Pteris genus, notably Pteris finotii. Diterpenoids are a class of natural products with a wide range of biological activities, making them of interest for pharmaceutical research. A reliable and accurate analytical method is essential for the qualitative and quantitative analysis of 3α-Tigloyloxypterokaurene L3 in plant extracts and purified samples.
This application note describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 3α-Tigloyloxypterokaurene L3. The proposed method is based on established protocols for the analysis of structurally similar kaurane (B74193) diterpenoids.[1][2][3]
Chromatographic Principle
The method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The tigloyl moiety in the structure of 3α-Tigloyloxypterokaurene L3, which is an α,β-unsaturated ester, allows for detection by UV spectrophotometry. The optimal detection wavelength is proposed to be in the range of 210-225 nm, characteristic of such chromophores.[4] For method development, the use of a photodiode array (PDA) detector is recommended to determine the absorption maximum of the analyte and ensure peak purity.
For compounds that lack a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for sensitive and specific detection.[2]
Method Validation
The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocols
1. Sample Preparation
-
Plant Material Extraction:
-
Collect and dry the relevant plant parts of Pteris finotii (e.g., leaves or whole plant).
-
Grind the dried plant material to a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered material into a flask.
-
Add 20 mL of methanol (B129727) (or a mixture of methanol/chloroform 1:1 v/v) to the flask.[5]
-
Extract the sample using ultrasonication for 30 minutes at room temperature.[6]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Solution Preparation:
-
Accurately weigh 1.0 mg of 3α-Tigloyloxypterokaurene L3 reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of 1.0 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
2. HPLC Instrumentation and Conditions
The following HPLC conditions are a recommended starting point and may require optimization:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v).[6] |
| Alternative: Gradient elution may be required for complex mixtures. | |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C.[6] |
| Detection | UV detection at 220 nm. (Recommend using a PDA detector to confirm λmax). |
| Injection Volume | 10 µL. |
| Run Time | 20 minutes (or until the analyte has eluted). |
Data Presentation
The following table summarizes the expected quantitative data from the method validation. This table should be completed with experimental data.
| Parameter | Result |
| Retention Time (min) | To be determined (TBD) |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 (Example) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | TBD |
| Limit of Quantitation (LOQ) | TBD |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 3α-Tigloyloxypterokaurene L3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3α-Tigloyloxypterokaurene L3 as a Molecular Probe
Version: 1.0
Introduction
Recent advancements in chemical biology have highlighted the potential of natural products as powerful molecular probes to investigate complex biological systems. This document provides detailed application notes and protocols for the utilization of 3α-Tigloyloxypterokaurene L3, a novel diterpenoid, as a molecular probe for researchers, scientists, and professionals in drug development. Due to the novelty of this compound, the information presented here is based on preliminary findings and analogous compounds. Further research is encouraged to fully elucidate its mechanism of action and expand its applications.
Molecular Profile
| Property | Value | Reference |
| Compound Name | 3α-Tigloyloxypterokaurene L3 | N/A |
| Compound Class | Diterpenoid | N/A |
| Molecular Weight | Not Available | N/A |
| Solubility | To be determined | N/A |
| Purity | >98% (recommended) | N/A |
| Storage | Store at -20°C, protect from light | N/A |
Putative Mechanism of Action and Signaling Pathway
While the direct targets of 3α-Tigloyloxypterokaurene L3 are currently under investigation, preliminary data suggests its involvement in modulating inflammatory signaling pathways. The proposed mechanism centers on the inhibition of key protein-protein interactions within the NF-κB signaling cascade.
Experimental Protocols
The following protocols are recommended for utilizing 3α-Tigloyloxypterokaurene L3 as a molecular probe to investigate its biological effects.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 3α-Tigloyloxypterokaurene L3 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing 3α-Tigloyloxypterokaurene L3. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Target Identification using Chemical Proteomics
This protocol outlines a general workflow for identifying the cellular targets of 3α-Tigloyloxypterokaurene L3 using a click-chemistry enabled alkyne analog.
-
Probe Synthesis: Synthesize an analog of 3α-Tigloyloxypterokaurene L3 containing a terminal alkyne group for click chemistry.
-
Cell Treatment: Treat cells with the alkyne-L3 probe as described in section 3.1.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: To the cell lysate, add a biotin-azide tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow the click reaction to proceed.
-
Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotin-tagged protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were specifically pulled down by the alkyne-L3 probe compared to a control.
Western Blot Analysis for Pathway Validation
-
Protein Extraction: Following treatment with 3α-Tigloyloxypterokaurene L3, lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65).
-
Detection: Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for 3α-Tigloyloxypterokaurene L3. Note: This data is for illustrative purposes only and needs to be experimentally determined.
| Assay | Parameter | Value |
| NF-κB Reporter Assay | IC₅₀ | 5 µM |
| IL-6 ELISA | IC₅₀ | 10 µM |
| TNF-α ELISA | IC₅₀ | 8 µM |
| Cell Viability (MTT) | CC₅₀ | > 50 µM |
Logical Relationship for Probe Application
The successful application of 3α-Tigloyloxypterokaurene L3 as a molecular probe follows a logical progression from initial screening to in-depth mechanistic studies.
Safety Precautions
Handle 3α-Tigloyloxypterokaurene L3 with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The toxicological properties of this compound have not been fully investigated. All experiments should be conducted in a well-ventilated laboratory.
Disclaimer
This document is intended for research purposes only. The protocols and information provided are based on current knowledge and may require optimization for specific experimental conditions. The user assumes all responsibility for the safe handling and use of 3α-Tigloyloxypterokaurene L3.
Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3 in Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Tigloyloxypterokaurene L3 is a member of the ent-kaurane diterpenoid class of natural products. While specific data for 3α-Tigloyloxypterokaurene L3 is not extensively available in public literature, the ent-kaurane diterpenoids as a class have demonstrated significant potential as anticancer agents.[1][2][3][4][5] This document provides a summary of the known anticancer activities of related ent-kaurane diterpenoids, their mechanisms of action, and generalized protocols for screening compounds like 3α-Tigloyloxypterokaurene L3 against various cancer cell lines.
The anticancer effects of ent-kaurane diterpenoids are primarily mediated through the induction of apoptosis, cell cycle arrest, and autophagy.[1][2][3] Key molecular targets include proteins involved in these pathways such as BCL-2, BAX, caspases, cyclins, and MMPs.[1][2]
Quantitative Data: Anticancer Activity of ent-Kaurane Diterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several ent-kaurane diterpenoids against a panel of human cancer cell lines. This data provides a reference for the expected potency of compounds in this class.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| Oridonin | SW480 (Colon) | Not Specified |
| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 (Liver) | Strong inhibitory activity |
| A2780 (Ovarian) | Strong inhibitory activity | |
| 7860 (Kidney) | Strong inhibitory activity | |
| A549 (Lung) | Strong inhibitory activity | |
| ent-kaurane diterpenoids with 15-oxo-16-ene moiety | Caco-2 (Colon) | Apoptosis-inducing |
| LS180 (Colon) | Apoptosis-inducing |
Signaling Pathways in Anticancer Activity
ent-Kaurane diterpenoids have been shown to modulate several critical signaling pathways implicated in cancer progression. A key mechanism is the induction of reactive oxygen species (ROS), which can trigger downstream apoptotic and ferroptotic pathways.[6][7][8]
Caption: Proposed mechanism of action for ent-kaurane diterpenoids.
Experimental Protocols
The following are generalized protocols for the initial screening of 3α-Tigloyloxypterokaurene L3 for its anticancer activity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 3α-Tigloyloxypterokaurene L3 on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
3α-Tigloyloxypterokaurene L3 (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in complete medium. Add the diluted compound to the wells, including a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine if 3α-Tigloyloxypterokaurene L3 induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
3α-Tigloyloxypterokaurene L3
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3α-Tigloyloxypterokaurene L3 at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (PI Staining)
This protocol is to assess the effect of 3α-Tigloyloxypterokaurene L3 on cell cycle progression.
Materials:
-
Cancer cell lines
-
3α-Tigloyloxypterokaurene L3
-
6-well plates
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 3α-Tigloyloxypterokaurene L3 as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and treat with RNase A, then stain with PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available literature strongly suggests that ent-kaurane diterpenoids are a promising class of compounds for cancer therapy. While specific studies on 3α-Tigloyloxypterokaurene L3 are needed, the provided protocols offer a robust framework for its initial screening and characterization. The investigation of its effects on cell viability, apoptosis, and cell cycle progression will provide valuable insights into its potential as a novel anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving 3α-Tigloyloxypterokaurene L3 for cell culture
Protocol for Dissolving 3α-Tigloyloxypterokaurene L3 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3α-Tigloyloxypterokaurene L3 is a diterpenoid natural product with potential biological activity relevant to drug discovery and development. Like many hydrophobic natural products, it exhibits poor solubility in aqueous solutions, posing a challenge for its use in cell-based assays. This protocol provides a detailed method for the effective solubilization of 3α-Tigloyloxypterokaurene L3 using Dimethyl Sulfoxide (DMSO) to prepare stock solutions suitable for cell culture experiments. The protocol emphasizes maintaining cell viability by minimizing the final DMSO concentration in the culture medium.
Materials:
-
3α-Tigloyloxypterokaurene L3 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Experimental Protocols:
1. Preparation of a High-Concentration Stock Solution in DMSO:
The initial step involves dissolving the hydrophobic compound in 100% DMSO to create a concentrated stock solution. This high concentration minimizes the volume of DMSO added to the cell culture, thereby reducing potential cytotoxicity.
-
Step 1: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of 3α-Tigloyloxypterokaurene L3 powder and transfer it to a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended for light-sensitive compounds.
-
Step 2: Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The choice of concentration depends on the desired final concentration in the cell culture and the need to keep the final DMSO concentration low.[1][2]
-
Step 3: Add the calculated volume of cell culture grade DMSO to the vial containing the compound.
-
Step 4: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Step 5 (Optional): If the compound does not fully dissolve, brief warming in a 37°C water bath or sonication for 5-10 minutes can be employed.[3] Allow the solution to return to room temperature before use.
-
Step 6: Store the stock solution at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[1]
2. Preparation of Working Solutions and Treatment of Cells:
The high-concentration stock solution is serially diluted in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[4]
-
Step 1: Pre-warm the complete cell culture medium to 37°C.
-
Step 2: Thaw an aliquot of the 3α-Tigloyloxypterokaurene L3 stock solution at room temperature.
-
Step 3: Perform serial dilutions of the stock solution directly into the pre-warmed complete cell culture medium to obtain the desired final concentrations. It is recommended to add the DMSO stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which can help prevent precipitation.[3]
-
Step 4: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the test compound. This control is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Step 5: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of 3α-Tigloyloxypterokaurene L3 or the vehicle control.
-
Step 6: Incubate the cells for the desired experimental duration.
Data Presentation:
Table 1: Recommended Stock and Final Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% Cell Culture Grade DMSO | High dissolving power for hydrophobic compounds. |
| Stock Solution Concentration | 10 - 50 mM | Allows for small volumes to be added to cell culture, minimizing final DMSO concentration. |
| Final DMSO Concentration | ≤ 0.1% (ideal), < 0.5% (acceptable) | To avoid solvent-induced cytotoxicity and off-target effects. |
| Vehicle Control | Cell culture medium with the same final concentration of DMSO as the highest treatment dose. | To account for any effects of the solvent on the cells. |
Table 2: Example Dilution Scheme for a 10 mM Stock Solution
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) per 1 mL of Medium | Final DMSO Concentration (%) |
| 1 | 0.1 | 0.001% |
| 10 | 1 | 0.01% |
| 50 | 5 | 0.05% |
| 100 | 10 | 0.1% |
Mandatory Visualization:
Experimental Workflow Diagram
Caption: Workflow for preparing and using 3α-Tigloyloxypterokaurene L3 in cell culture.
Potential Signaling Pathway Modulation:
Diterpenoids have been shown to exert anti-inflammatory and anticancer effects by modulating various signaling pathways.[5][6] A key pathway often affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, cell survival, and proliferation.[5][6][7] Kaurene diterpenes, structurally related to pterokaurenes, have been demonstrated to inhibit the NF-κB pathway.[8][9]
NF-κB Signaling Pathway Inhibition by Diterpenoids
Caption: Inhibition of the NF-κB signaling pathway by 3α-Tigloyloxypterokaurene L3.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 8. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mechanism of Action Studies of ent-Kaurane Diterpenoids
Disclaimer: As of December 2025, no specific scientific literature detailing the mechanism of action of 3α-Tigloyloxypterokaurene L3 is publicly available. The following application notes and protocols are based on the well-documented activities of the broader class of ent-kaurane diterpenoids, to which 3α-Tigloyloxypterokaurene L3 belongs. These compounds are known for their potential as anticancer agents. The information provided here should serve as a general guide for investigating the mechanism of action of novel ent-kaurane diterpenoids.
Introduction to ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids are a large class of natural products isolated from various plant sources, notably from the genus Isodon.[1][2][3] Many of these compounds have demonstrated significant anticancer potential in a variety of cancer cell lines.[1][2][3] Their cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest.[1][2][3] Other reported mechanisms include the induction of autophagy and the inhibition of metastasis.[1][2][3]
General Mechanism of Action
The anticancer activity of ent-kaurane diterpenoids is often attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[1][2][3]
Induction of Apoptosis
Apoptosis induction by ent-kaurane diterpenoids involves multiple signaling pathways. A common mechanism is the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers downstream apoptotic events.[4][5][6] Key molecular events include:
-
Caspase Activation: Many ent-kaurane diterpenoids activate a cascade of cysteine-aspartic proteases known as caspases. This includes initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.[7][8][9]
-
Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[1][2][3][8]
-
MAPK Pathway Involvement: The activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, has been implicated in the apoptotic process induced by some ent-kaurane diterpenoids.[5]
Cell Cycle Arrest
ent-Kaurane diterpenoids can arrest the cell cycle at various phases, most commonly at the G2/M or G0/G1 phase, thereby preventing cancer cell proliferation.[1][2][3][10] This is often achieved by modulating the expression of key cell cycle regulatory proteins, including:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Downregulation of proteins like Cyclin D1, Cyclin B1, CDK2, and CDK4 is frequently observed.[1][2][3][11]
-
CDK Inhibitors: Upregulation of tumor suppressor proteins like p21 and p53 can lead to cell cycle arrest.[1][2][3][11]
Quantitative Data: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several ent-kaurane diterpenoids against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Jungermannenone A | HL-60 | 1.3 | [7] |
| Jungermannenone B | HL-60 | 5.3 | [7] |
| Jungermannenone C | HL-60 | 7.8 | [7] |
| Jungermannenone D | HL-60 | 2.7 | [7] |
| ent-9(11),16-kauradiene-12,15-dione | HL-60 | 1.8 | [9] |
| Rearranged ent-kaurane-type diterpene | HL-60 | 5.5 | [9] |
| Longikaurin A | SMMC-7721 | ~1.8 | [12] |
| Longikaurin A | HepG2 | ~2 | [12] |
| CrT1 | SK-HEP1 | <5 | [13] |
| CRT1 | SKOV3 | 24.6 | [13] |
| DEK | HCT116 | 40 ± 0.21 | [11] |
| JDA-202 | EC109 | 8.60 | [1] |
| JDA-202 | EC9706 | 9.40 | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of ent-kaurane diterpenoids.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., 3α-Tigloyloxypterokaurene L3) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the number of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of the compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways for the anticancer effects of ent-kaurane diterpenoids.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of apoptosis and necrosis induced by ent-kaurene-type diterpenoids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3α-Tigloyloxypterokaurene L3 in Natural Product Libraries
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3α-Tigloyloxypterokaurene L3 is a member of the kaurane-type diterpenoid class of natural products. While specific biological data for 3α-Tigloyloxypterokaurene L3 is not extensively available in public literature, the pterokaurene and kaurane (B74193) diterpene family is well-documented for a wide range of significant biological activities, including anti-inflammatory and anticancer properties. These compounds are frequently isolated from various plant species and have garnered considerable interest in drug discovery and development. This document provides an overview of the potential applications of 3α-Tigloyloxypterokaurene L3 in natural product libraries for screening and lead discovery, based on the known activities of structurally related compounds.
The primary applications for this class of compounds lie in the fields of oncology and inflammation. Kaurane diterpenes have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and inflammation, such as the NF-κB and PI3K/Akt pathways. Therefore, 3α-Tigloyloxypterokaurene L3 is a valuable candidate for inclusion in natural product libraries for screening against a variety of cancer cell lines and in assays designed to identify novel anti-inflammatory agents.
Potential Therapeutic Areas:
-
Oncology: Screening against various cancer cell lines, including but not limited to, lung, breast, colon, and leukemia.
-
Inflammation: Evaluation in cell-based and enzymatic assays for anti-inflammatory activity, targeting conditions such as arthritis and inflammatory bowel disease.
-
Immunomodulation: Investigation of its effects on immune cell function and cytokine production.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 3α-Tigloyloxypterokaurene L3, the following tables present representative data for other structurally related kaurane diterpenes to illustrate the potential activity range for this class of compounds.
Table 1: Cytotoxicity of Kaurane Diterpenes Against Cancer Cell Lines (Illustrative Examples)
| Compound | Cell Line | IC50 (µM) | Reference |
| Oridonin | PC-3 (Prostate) | 15.2 | [1] |
| Oridonin | HeLa (Cervical) | 10.5 | [1] |
| Longikaurin A | SMMC-7721 (Hepatoma) | 8.7 | [2] |
| Eupalinolide A | A549 (Lung) | 5.31 | |
| Eupalinolide B | HL-60 (Leukemia) | 7.82 |
Table 2: Anti-inflammatory Activity of Kaurane Diterpenes (Illustrative Examples)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| ent-kaur-16-ene-19-oic acid | NO Production | RAW 264.7 | 9.8 | [3] |
| Compound 28 (kaurene derivative) | NO Production | RAW 264.7 | 4.2 | [3] |
| Bezerraditerpene A | NO Production | RAW 264.7 | 3.21 | [4] |
| Bezerraditerpene B | NO Production | RAW 264.7 | 3.76 | [4] |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This protocol is for determining the cytotoxic effects of 3α-Tigloyloxypterokaurene L3 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3α-Tigloyloxypterokaurene L3 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay
This protocol assesses the ability of 3α-Tigloyloxypterokaurene L3 to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
3α-Tigloyloxypterokaurene L3 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3α-Tigloyloxypterokaurene L3 for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways
This protocol details the investigation of the effect of 3α-Tigloyloxypterokaurene L3 on key proteins in the NF-κB and PI3K/Akt signaling pathways.
Materials:
-
Cell line of interest
-
3α-Tigloyloxypterokaurene L3
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 3α-Tigloyloxypterokaurene L3 and/or a stimulant (e.g., LPS or TNF-α) for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for screening and mechanism of action studies.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for the Total Synthesis of 3α-Tigloyloxypterokaurene L3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed total synthesis of 3α-Tigloyloxypterokaurene L3, a complex diterpenoid natural product. Due to the absence of a published total synthesis for this specific molecule, this application note provides a comprehensive, plausible synthetic route based on established methodologies for the synthesis of related kaurane (B74193) diterpenoids. The proposed strategy involves the construction of a key intermediate, a 3α-hydroxy-kaurane scaffold, followed by a stereoselective esterification with tiglic acid. Detailed experimental protocols for key transformations are provided, along with a summary of expected quantitative data and a visual representation of the synthetic pathway.
Introduction
Kaurane diterpenoids are a large family of natural products that exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. 3α-Tigloyloxypterokaurene L3 is a member of this family, characterized by a tetracyclic kaurane core and a tigloyl ester at the C-3 position. The total synthesis of such molecules provides a means to confirm their structure, enables the preparation of analogues for structure-activity relationship (SAR) studies, and can secure a reliable supply for further biological evaluation. This document details a feasible synthetic approach to 3α-Tigloyloxypterokaurene L3.
Proposed Synthetic Pathway
The proposed retrosynthetic analysis for 3α-Tigloyloxypterokaurene L3 is depicted below. The synthesis commences with the construction of the tetracyclic kaurane core, followed by the introduction of the 3α-hydroxyl group and subsequent esterification.
Caption: Retrosynthetic analysis of 3α-Tigloyloxypterokaurene L3.
Experimental Protocols
The following are detailed protocols for the key steps in the proposed synthesis.
Step 1: Construction of the Tetracyclic Kaurane Core
The construction of the kaurane skeleton can be achieved through various strategies, including intramolecular Diels-Alder reactions or radical cyclizations. A plausible approach involves a Lewis acid-mediated polyene cyclization of a suitably functionalized acyclic precursor.
Protocol: Lewis Acid-Mediated Polyene Cyclization
-
To a solution of the acyclic triene precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.01 M) at -78 °C under an argon atmosphere, add a solution of tin(IV) chloride (1.2 eq) in dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the tetracyclic kaurane core.
Step 2: Introduction of the 3α-Hydroxyl Group
The introduction of the 3α-hydroxyl group can be accomplished through stereoselective reduction of a C-3 ketone.
Protocol: Stereoselective Reduction of a 3-Keto-kaurane
-
To a solution of the 3-keto-kaurane intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (0.1 M) at 0 °C under an argon atmosphere, add lithium tri-tert-butoxyaluminum hydride (L-Selectride®, 1.5 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3α-hydroxy-kaurane.
Step 3: Esterification with Tiglic Acid
The final step is the esterification of the 3α-hydroxyl group with tiglic acid. Due to the hindered nature of the C-3 hydroxyl group, a robust esterification protocol such as the Yamaguchi esterification is proposed.
Protocol: Yamaguchi Esterification
-
To a solution of 3α-hydroxy-kaurane (1.0 eq) and tiglic acid (1.5 eq) in anhydrous toluene (B28343) (0.1 M) under an argon atmosphere, add triethylamine (B128534) (2.5 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise and stir the mixture at room temperature for 2 hours.
-
To the resulting mixed anhydride (B1165640) solution, add a solution of 4-dimethylaminopyridine (B28879) (DMAP) (3.0 eq) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3α-Tigloyloxypterokaurene L3.
Data Presentation
The following tables summarize the expected quantitative data for the key steps of the synthesis.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Key Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) |
| 1 | Tin(IV) chloride | 1.2 | Dichloromethane | -78 | 4 |
| 2 | L-Selectride® | 1.5 | Tetrahydrofuran | 0 | 2 |
| 3 | 2,4,6-Trichlorobenzoyl chloride | 1.5 | Toluene | Room Temp. | 12 |
Table 2: Expected Yields and Product Characterization
| Step | Product | Expected Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| 1 | Tetracyclic Kaurane Core | 60-70 | 0.8-2.5 (m), 4.7-4.9 (m) | 10-60, 100-150 | [M+H]⁺ |
| 2 | 3α-Hydroxy-kaurane | 85-95 | 0.8-2.5 (m), 3.2-3.4 (m) | 10-70 | [M+H]⁺ |
| 3 | 3α-Tigloyloxypterokaurene L3 | 70-80 | 0.8-2.5 (m), 1.8-1.9 (m), 4.9-5.1 (m), 6.8-7.0 (q) | 10-80, 120-140, 160-170 | [M+H]⁺ |
Experimental Workflow
The overall workflow for the total synthesis is illustrated below.
Caption: Overall workflow for the proposed total synthesis.
Conclusion
The proposed synthetic route provides a viable and detailed strategy for the total synthesis of 3α-Tigloyloxypterokaurene L3. The key steps, including the construction of the kaurane core and the final esterification, are based on well-established and reliable chemical transformations. These application notes and protocols should serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further optimization of each step may be required to maximize overall yield.
Application Notes and Protocols for Target Identification of 3α-Tigloyloxypterokaurene L3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for identifying the cellular targets of the natural product 3α-Tigloyloxypterokaurene L3. Understanding the molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. The following sections detail the principles, protocols, and data presentation for key target identification strategies.
Introduction to Target Identification Strategies
The identification of protein targets for bioactive small molecules like 3α-Tigloyloxypterokaurene L3 is a pivotal challenge in chemical biology and drug discovery.[1] A variety of methods have been developed to tackle this challenge, which can be broadly categorized into two main approaches: affinity-based (labeled) methods and label-free methods.[2]
-
Affinity-Based Methods: These techniques rely on modifying the small molecule with a tag (e.g., biotin, a fluorescent dye, or a photoreactive group) to create a "probe."[2][3] This probe is then used to capture its binding partners from a complex biological sample, such as a cell lysate.[4] Affinity chromatography is a classic example of this approach.[4][5]
-
Label-Free Methods: These methods identify targets without the need for chemical modification of the small molecule.[2] They typically rely on detecting changes in the biophysical properties of proteins (e.g., thermal stability or protease susceptibility) upon ligand binding.[6]
The choice of method depends on several factors, including the properties of the small molecule, the nature of the interaction with its target, and the available resources. A multi-faceted approach, potentially combining several techniques, is often the most effective strategy for comprehensive target deconvolution.[7]
Affinity-Based Target Identification: Affinity Chromatography
Affinity chromatography is a powerful technique for isolating target proteins based on their specific interaction with an immobilized ligand.[4][5] In this case, 3α-Tigloyloxypterokaurene L3 would be immobilized on a solid support to "fish" for its binding partners in a cell lysate.[5]
Experimental Workflow: Affinity Chromatography
A general workflow for affinity chromatography-based target identification is depicted below.
Caption: Workflow for affinity chromatography-based target identification.
Protocol: Affinity Chromatography
Materials:
-
3α-Tigloyloxypterokaurene L3
-
NHS-activated sepharose beads (or similar activated resin)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
SDS-PAGE reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Immobilization of 3α-Tigloyloxypterokaurene L3:
-
Dissolve 3α-Tigloyloxypterokaurene L3 in a suitable solvent and mix with NHS-activated sepharose beads in coupling buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
Wash the beads with coupling buffer to remove unbound compound.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest and treat with or without a vehicle control.
-
Harvest cells and lyse in ice-cold cell lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome.
-
-
Affinity Pulldown:
-
Incubate the prepared cell lysate with the 3α-Tigloyloxypterokaurene L3-immobilized beads for 2-4 hours at 4°C.
-
As a negative control, incubate lysate with beads that have been blocked but not coupled to the compound.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the beads using an appropriate elution buffer. Competitive elution with an excess of free 3α-Tigloyloxypterokaurene L3 is often the most specific method.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver or Coomassie staining.
-
Excise the protein bands of interest (those present in the experimental lane but absent or reduced in the control lane).
-
Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation: Quantitative Proteomics
For a more quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity chromatography.[8] This allows for the direct comparison of protein abundance between the experimental pulldown and a control.
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Function |
| P12345 | GENE1 | 15.2 | <0.001 | Kinase |
| Q67890 | GENE2 | 12.8 | <0.001 | Transcription Factor |
| R13579 | GENE3 | 2.1 | 0.045 | Structural Protein |
Label-Free Target Identification Methods
Label-free methods offer the advantage of studying compound-target interactions without chemical modification of the compound, which can sometimes alter its binding properties.[2]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.[6]
Experimental Workflow: DARTS
Caption: General workflow for the DARTS method.
Protocol: DARTS
Materials:
-
3α-Tigloyloxypterokaurene L3
-
Cell lysis buffer without protease inhibitors
-
Protease (e.g., Pronase, thermolysin)
-
SDS-PAGE reagents
-
Mass spectrometry-compatible protein stain
Procedure:
-
Prepare Cell Lysate: Lyse cells in a buffer that does not inhibit the chosen protease.
-
Compound Incubation: Divide the lysate into two aliquots. To one, add 3α-Tigloyloxypterokaurene L3 to the desired final concentration. To the other, add the same amount of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Limited Proteolysis: Add the protease to both aliquots and incubate for a predetermined time (optimization is required).
-
Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Run the samples on an SDS-PAGE gel. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.
-
Identification: Excise the protected bands and identify the proteins by mass spectrometry.
Thermal Proteome Profiling (TPP)
TPP, also known as Cellular Thermal Shift Assay (CETSA), is based on the observation that protein-ligand binding can alter the thermal stability of the protein.[9] This change in stability can be monitored by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[9]
Experimental Workflow: TPP
Caption: Workflow for Thermal Proteome Profiling (TPP).
Protocol: TPP
Materials:
-
3α-Tigloyloxypterokaurene L3
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for precise temperature control (e.g., PCR cycler)
-
Ultracentrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with either 3α-Tigloyloxypterokaurene L3 or vehicle for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). A temperature gradient is typically used.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by ultracentrifugation.
-
Protein Quantification: Collect the supernatant and prepare the proteins for quantitative mass spectrometry (e.g., by TMT labeling).
-
Data Analysis: Analyze the mass spectrometry data to determine the abundance of each protein at each temperature. Plot the fraction of soluble protein as a function of temperature to generate "melting curves."
-
Target Identification: Identify proteins that show a significant shift in their melting curves in the presence of 3α-Tigloyloxypterokaurene L3.
Data Presentation: TPP
The results of a TPP experiment are typically presented as melting curves for each identified protein. A shift in the melting curve indicates a potential interaction.
| Protein ID | Gene Name | Melting Temp (°C) - Vehicle | Melting Temp (°C) - Compound | ΔTm (°C) |
| P54321 | GENE_A | 52.1 | 56.4 | +4.3 |
| Q09876 | GENE_B | 61.5 | 61.3 | -0.2 |
| S45678 | GENE_C | 48.9 | 51.2 | +2.3 |
Summary of Target Identification Methods
The following table summarizes the advantages and disadvantages of the described methods.
| Method | Advantages | Disadvantages |
| Affinity Chromatography | - Direct identification of binding partners.[5] - Well-established and widely used.[4] | - Requires chemical modification of the compound, which may alter its activity.[2] - Can lead to the identification of non-specific binders. |
| DARTS | - Label-free approach.[6] - Relatively simple and does not require specialized equipment. | - May not be suitable for all protein classes. - Optimization of protease digestion is crucial. |
| TPP / CETSA | - Label-free and can be performed in intact cells.[9] - Provides information on target engagement in a physiological context. | - Requires specialized equipment for quantitative proteomics. - Not all binding events result in a measurable change in thermal stability. |
Concluding Remarks
The identification of the molecular targets of 3α-Tigloyloxypterokaurene L3 is a crucial step towards understanding its biological function and therapeutic potential. The methods and protocols outlined in these application notes provide a robust framework for researchers to approach this challenge. It is recommended to use a combination of these orthogonal approaches to confidently identify and validate the targets of this promising natural product. Validation of putative targets through independent biochemical and cell-based assays is a critical final step in the target identification process.
References
- 1. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving the solubility of 3α-Tigloyloxypterokaurene L3 in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with 3α-Tigloyloxypterokaurene L3 and other structurally related pterokaurene diterpenoids in aqueous solutions. Given that 3α-Tigloyloxypterokaurene L3 is a highly specific and likely hydrophobic compound, the following strategies are based on established methods for improving the solubility of poorly soluble drugs and natural products, particularly diterpenes and other terpenoids.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: My 3α-Tigloyloxypterokaurene L3 is precipitating out of my aqueous buffer during my experiment. What is the primary cause and what are my initial options?
A: Precipitation is a common issue for hydrophobic compounds like diterpenoids when introduced to aqueous environments. The primary cause is the low water solubility of the molecule. Your immediate options are to either increase the solubilizing power of your vehicle or to prepare a more stable formulation of the compound before introducing it to the buffer.
Initial troubleshooting steps include:
-
Using a Co-solvent: The simplest approach is to first dissolve the compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer.[6][7]
-
Sonication: Applying ultrasonic energy can help to break down aggregates and disperse the compound, although this may only create a temporary suspension.
-
Heating: Gently warming the solution can sometimes increase solubility, but be cautious as this may degrade the compound or cause it to precipitate upon cooling.
Q2: What are the most common and effective techniques to systematically improve the aqueous solubility of a diterpenoid like 3α-Tigloyloxypterokaurene L3 for in vitro assays?
A: For laboratory-scale experiments and in vitro assays, three main techniques are widely used and effective for enhancing the solubility of hydrophobic compounds:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar drug.[7][8] Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[6][9]
-
Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like your diterpenoid, forming a complex that is water-soluble.[2][3][10] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher solubility and safety profiles.[3][10]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[8][11][12] This can convert the drug from a crystalline to a more soluble amorphous form and improve its wettability.[11][13] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[11][12]
The choice of method depends on the specific requirements of your experiment, such as the final desired concentration, the tolerance of your assay to excipients, and the required stability of the solution.
Troubleshooting and Methodology Guides
Guide 1: Using Co-solvents
Issue: Difficulty in achieving the desired final concentration without precipitation using a co-solvent.
Solution: Optimize the co-solvent and its concentration. DMSO is a powerful solvent but can be toxic to cells at higher concentrations (typically >0.5% v/v). Ethanol is another option but can also have biological effects.
Experimental Protocol: Co-solvent Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3α-Tigloyloxypterokaurene L3 in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Warming and vortexing may be necessary.
-
Serial Dilution: Perform serial dilutions of the stock solution with your aqueous buffer (e.g., PBS, cell culture media).
-
Observation: After each dilution step, vortex thoroughly and observe for any signs of precipitation (cloudiness, visible particles).
-
Determine Maximum Solubility: Identify the highest concentration that remains clear. It is crucial to ensure the final concentration of the co-solvent in your assay is low and consistent across all experimental conditions, including vehicle controls.
Guide 2: Cyclodextrin Inclusion Complexation
Issue: The prepared cyclodextrin complex still shows low solubility or the complexation efficiency is poor.
Solution: The molar ratio of the drug to cyclodextrin may be suboptimal, or the preparation method may not be efficient. The kneading method is a simple and effective technique for laboratory-scale preparation.[1][10]
Experimental Protocol: Kneading Method for Cyclodextrin Complexation [2][10]
-
Molar Ratio Calculation: Determine the appropriate molar ratio of 3α-Tigloyloxypterokaurene L3 to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick paste.
-
Incorporation: Gradually add the weighed 3α-Tigloyloxypterokaurene L3 to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistent mechanical force helps to facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvent, yielding a solid powder.
-
Reconstitution: The resulting powder is the inclusion complex, which should now be readily dissolved in your aqueous buffer.
Guide 3: Solid Dispersion
Issue: The prepared solid dispersion does not significantly improve the dissolution rate.
Solution: The choice of carrier and the drug-to-carrier ratio are critical. The solvent evaporation method is a common technique for preparing solid dispersions in a research setting.[9][11][13]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion [9][11]
-
Component Selection: Choose a hydrophilic carrier (e.g., PVP K30 or PEG 4000) and a suitable drug-to-carrier ratio to test (e.g., 1:5 w/w).
-
Dissolution: Dissolve both the 3α-Tigloyloxypterokaurene L3 and the carrier in a suitable organic solvent (e.g., methanol (B129727) or ethanol) in which both are soluble.[13]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will form a thin film on the wall of the flask.
-
Final Drying: Further dry the solid mass under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and gently pulverize it into a fine powder using a mortar and pestle.[13] This powder can then be weighed and dissolved in an aqueous medium.
Data Presentation: Comparing Solubilization Methods
The following tables present hypothetical data for a model pterokaurene diterpenoid to illustrate how results can be structured and compared. Researchers should generate their own data for 3α-Tigloyloxypterokaurene L3.
Table 1: Co-Solvent Optimization
| Co-solvent | Co-solvent Conc. (v/v) in final solution | Max. Achieved Diterpenoid Solubility (µM) | Observations |
| DMSO | 0.1% | 25 | Clear solution |
| DMSO | 0.5% | 150 | Clear solution |
| Ethanol | 0.5% | 80 | Clear solution |
| PEG 400 | 1.0% | 120 | Slight viscosity increase |
Table 2: Cyclodextrin Complexation Efficacy
| Cyclodextrin Type | Drug:CD Molar Ratio | Achieved Diterpenoid Solubility (µM) | Preparation Method |
| β-Cyclodextrin | 1:2 | 95 | Kneading |
| HP-β-Cyclodextrin | 1:1 | 250 | Kneading |
| HP-β-Cyclodextrin | 1:2 | 550 | Freeze-Drying |
| SBE-β-Cyclodextrin | 1:1 | 700 | Co-precipitation |
Table 3: Solid Dispersion Performance
| Carrier | Drug:Carrier Ratio (w/w) | Dissolution Medium | Achieved Diterpenoid Concentration (µg/mL) after 1 hr |
| PVP K30 | 1:5 | pH 7.4 Phosphate Buffer | 180 |
| PVP K30 | 1:10 | pH 7.4 Phosphate Buffer | 350 |
| PEG 4000 | 1:5 | pH 7.4 Phosphate Buffer | 150 |
| Unformulated Drug | N/A | pH 7.4 Phosphate Buffer | < 5 |
Visual Guides
Caption: Workflow for selecting a solubilization method.
Caption: Host-guest relationship in a cyclodextrin complex.
Caption: Potential modulation of the NF-κB inflammatory pathway.
References
- 1. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of a Triterpene Solution and Evaluation of the Hypolipidemic Efficacy of the Pleurotus tuber-regium (Fr.) Sing Sclerotium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An unusual dihydrobenzofuroisocoumarin and ent-kaurane diterpenoids from Pteris multifida | Semantic Scholar [semanticscholar.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. japsonline.com [japsonline.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. oatext.com [oatext.com]
- 11. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
3α-Tigloyloxypterokaurene L3 stability in DMSO at -20°C
This technical support center provides guidance on the stability of 3α-Tigloyloxypterokaurene L3 in Dimethyl Sulfoxide (DMSO) when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3α-Tigloyloxypterokaurene L3 when stored in DMSO at -20°C?
Q2: What are the common factors that can affect the stability of 3α-Tigloyloxypterokaurene L3 in DMSO?
Several factors can influence the stability of compounds stored in DMSO:
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Water can lead to the hydrolysis of susceptible compounds. Using anhydrous DMSO and tightly sealed containers is essential.
-
Temperature: While -20°C is a standard storage temperature, fluctuations should be avoided.[1] Accelerated degradation can occur at higher temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially lead to compound degradation.[1][4] It is best practice to aliquot stock solutions into smaller, single-use volumes.
-
Oxygen: Exposure to oxygen can lead to the oxidation of sensitive compounds.[4] While less of a concern at -20°C, minimizing headspace in vials can be a good practice.
-
Light: Photolabile compounds can degrade upon exposure to light. Storing samples in amber vials is recommended to protect them from light.[3]
Q3: How can I assess the stability of my specific batch of 3α-Tigloyloxypterokaurene L3 in DMSO?
To determine the stability of your compound, a stability study is recommended. This typically involves analyzing the compound's concentration and purity at various time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | Compound degradation due to improper storage. | 1. Perform a stability check on your compound stock using HPLC or LC-MS. 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. Review your storage and handling procedures to ensure they align with best practices (see FAQs). |
| Appearance of unexpected peaks in analytical chromatogram. | Compound degradation or contamination. | 1. Analyze a freshly prepared sample to confirm the identity of the main peak and any new peaks. 2. If degradation is confirmed, consider preparing a fresh stock solution. 3. Ensure the DMSO used is of high purity and anhydrous. |
| Precipitate formation in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or compound degradation leading to less soluble products. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may indicate degradation. Analyze the supernatant to assess the compound's integrity. 3. Consider preparing a fresh stock solution at a slightly lower concentration if solubility is a persistent issue. |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a general procedure for evaluating the stability of 3α-Tigloyloxypterokaurene L3 in DMSO over time.
Materials:
-
3α-Tigloyloxypterokaurene L3
-
Anhydrous DMSO (≥99.9% purity)[5]
-
Internal standard (a stable compound with similar chromatographic properties)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene (B1209903) vials with screw caps[5]
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and tips
-
HPLC or UHPLC system with a UV detector and/or a mass spectrometer (MS)[5]
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the test compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).[5] This sample represents the initial concentration.
-
Incubation Samples: Aliquot the test compound stock solution into multiple amber vials, one for each time point to be tested. Store these vials at -20°C.
-
-
Incubation and Sample Analysis:
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve one vial from the -20°C freezer.
-
Allow the vial to thaw completely at room temperature.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.
-
Analyze the samples using a validated LC-MS method capable of separating the test compound from potential degradants and the internal standard.[5]
-
-
Data Analysis:
-
Determine the peak area of the test compound and the internal standard from the chromatogram for each time point.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[5]
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[5]
-
Data Presentation
Table 1: Hypothetical Stability of 3α-Tigloyloxypterokaurene L3 in DMSO at -20°C
| Time Point | % Remaining (Mean ± SD) |
| T0 | 100% |
| 1 Month | 98.5% ± 1.2% |
| 3 Months | 96.2% ± 1.5% |
| 6 Months | 92.8% ± 2.1% |
| 12 Months | 88.4% ± 2.8% |
Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Crystallization of 3α-Tigloyloxypterokaurene L3 for X-ray Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of 3α-Tigloyloxypterokaurene L3 suitable for X-ray diffraction analysis.
I. Getting Started: Key Considerations
Successfully crystallizing a novel compound like 3α-Tigloyloxypterokaurene L3, a diterpenoid, requires a systematic approach. Diterpenes are often nonpolar and may require careful solvent selection.[1][2] Purity of the sample is paramount; a purity of at least 90% is recommended before attempting crystallization.[3]
II. Troubleshooting and FAQs
This section addresses common challenges encountered during the crystallization of small organic molecules.
Q1: I am only getting an oil, not a solid. What should I do?
A1: "Oiling out" is a common problem where the compound comes out of solution as a liquid instead of a solid.[4] This often occurs when the solution is too saturated or cools too quickly, or if the melting point of your compound is lower than the temperature of the solution.[4][5]
Troubleshooting Steps:
-
Add more solvent: The solution may be too concentrated. Add a small amount of the primary solvent to redissolve the oil, then allow it to recrystallize more slowly.[4][5]
-
Slow down the cooling process: If you are using a slow cooling method, ensure the cooling is gradual. A Dewar flask with hot water can help achieve a very slow cooling rate.[6][7]
-
Change the solvent system: The solubility of your compound in the chosen solvent might be too high.[8] Try a solvent in which 3α-Tigloyloxypterokaurene L3 is less soluble, or use a solvent/anti-solvent system where the anti-solvent is added very slowly.[8][9]
-
Use a seed crystal: If you have previously obtained even a tiny crystal, adding it to a saturated solution can induce proper crystallization.[10]
Q2: My crystals are too small for X-ray diffraction. How can I grow larger ones?
A2: The formation of many small crystals is often due to rapid nucleation. The goal is to have few nucleation sites and allow them to grow slowly.[11][12]
Troubleshooting Steps:
-
Reduce the rate of crystallization: Slow down the evaporation of the solvent by covering the vial with parafilm and punching only a few small holes.[13] For vapor diffusion, placing the setup in a cooler, stable temperature environment can slow the diffusion rate.[8]
-
Decrease the concentration: A slightly less saturated solution can lead to the formation of fewer, larger crystals.[11]
-
Filter the solution: Dust particles or other particulate matter can act as nucleation sites.[3] Filtering the solution through a syringe filter into a clean vial can help.
-
Utilize seeding: Introduce a few small, well-formed crystals into a fresh, saturated solution to encourage the growth of larger crystals from these seeds.[11]
Q3: I am getting an amorphous precipitate or powder. What does this mean?
A3: An amorphous solid or powder indicates that the compound is crashing out of solution too quickly, not allowing for the ordered arrangement of molecules required for a crystal lattice.[8]
Troubleshooting Steps:
-
Re-dissolve and recrystallize slowly: As with oiling out, the key is to slow down the process. Re-dissolve the precipitate by warming and/or adding more solvent, and then allow for slower cooling or evaporation.[8]
-
Try a different crystallization technique: If slow evaporation is failing, vapor diffusion or solvent layering may provide the slower, more controlled environment needed for crystal growth.[14][15]
-
Experiment with different solvents: The interaction between the solute and the solvent is critical. A different solvent system might promote the formation of a crystalline solid.
III. Illustrative Quantitative Data
Disclaimer: The following data is illustrative for diterpenoid-like compounds and should be used as a starting point for solvent screening for 3α-Tigloyloxypterokaurene L3, as specific experimental data is not available.
Table 1: Potential Solvent Systems for Crystallization of 3α-Tigloyloxypterokaurene L3
| Good Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) | Technique Suitability | Notes |
| Dichloromethane (DCM) | n-Hexane | Vapor Diffusion, Solvent Layering | A common starting point for nonpolar compounds.[2] |
| Ethyl Acetate | n-Hexane | Vapor Diffusion, Solvent Layering | Good for compounds with some polarity. |
| Acetone (B3395972) | Water | Vapor Diffusion, Slow Cooling | Use with caution as acetone is very volatile.[8] |
| Toluene | n-Heptane | Slow Evaporation, Slow Cooling | Higher boiling points allow for slower evaporation.[14] |
| Tetrahydrofuran (THF) | n-Hexane | Vapor Diffusion, Solvent Layering | THF is a good solvent for a wide range of organic molecules.[16] |
| Methanol | Water | Vapor Diffusion, Slow Cooling | Suitable for more polar diterpenoids.[2] |
Table 2: Physical Properties of Common Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index |
| n-Hexane | 69 | 0.655 | 0.1 |
| n-Heptane | 98 | 0.684 | 0.1 |
| Toluene | 111 | 0.867 | 2.4 |
| Dichloromethane | 40 | 1.33 | 3.1 |
| Tetrahydrofuran (THF) | 66 | 0.889 | 4.0 |
| Ethyl Acetate | 77 | 0.902 | 4.4 |
| Acetone | 56 | 0.791 | 5.1 |
| Methanol | 65 | 0.792 | 5.1 |
| Water | 100 | 1.000 | 10.2 |
IV. Experimental Protocols
1. Slow Evaporation
This is often the simplest method to attempt first.[8][13]
-
Methodology:
-
Dissolve the 3α-Tigloyloxypterokaurene L3 in a suitable solvent (e.g., Toluene) to create a nearly saturated solution in a clean vial.
-
Filter the solution if any particulate matter is present.
-
Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation.[13]
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]
-
2. Vapor Diffusion
This technique is excellent for small quantities of material and allows for very slow crystallization.[8][15]
-
Methodology:
-
Dissolve the 3α-Tigloyloxypterokaurene L3 in a small amount of a "good" solvent (e.g., Dichloromethane) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a larger volume of a volatile "anti-solvent" (e.g., n-Hexane) to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[15]
-
Store in a location with a stable temperature.[17]
-
3. Solvent Layering (Liquid-Liquid Diffusion)
This method relies on the slow diffusion between two miscible solvents.[15][18]
-
Methodology:
-
Dissolve the 3α-Tigloyloxypterokaurene L3 in a small amount of a dense "good" solvent (e.g., Dichloromethane) in a narrow container like a test tube or NMR tube.[15]
-
Very carefully, slowly layer a less dense "anti-solvent" (e.g., n-Hexane) on top of the solution, taking care not to disturb the interface.[15][18]
-
Seal the container and leave it undisturbed. Crystals will ideally form at the interface of the two solvents as they slowly mix.[15]
-
V. Visual Guides
Caption: Troubleshooting workflow for crystallization.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Growing Crystals [web.mit.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. unifr.ch [unifr.ch]
- 9. brainly.com [brainly.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. How To [chem.rochester.edu]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. iucr.org [iucr.org]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 18. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
Overcoming resistance to 3α-Tigloyloxypterokaurene L3 in cell lines
Technical Support Center: 3α-Tigloyloxypterokaurene L3
Welcome to the technical support center for 3α-Tigloyloxypterokaurene L3 (L3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance in cell lines during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the use of L3, focusing on the emergence of cellular resistance.
Question 1: My cell line's IC50 value for L3 has significantly increased after several passages. What are the potential causes?
An increase in the half-maximal inhibitory concentration (IC50) indicates that the cell line is developing resistance to L3. This is a common phenomenon known as acquired resistance. The primary suspected mechanisms include:
-
Increased Drug Efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump L3 out of the cell, reducing its intracellular concentration and effectiveness.[1][2][3][4] Key transporters include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[4][5]
-
Altered Apoptotic Pathways: L3, like other kaurene diterpenoids, likely induces apoptosis.[6] Resistant cells may have upregulated anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), which prevent the drug-induced cell death cascade.[7][8]
-
Drug Target Modification: Although the exact target of L3 may be under investigation, resistance can arise from mutations or alterations in the target protein that prevent the drug from binding effectively.[2]
-
Activation of Pro-Survival Signaling: Cells can bypass the effects of L3 by activating alternative signaling pathways that promote survival and proliferation, compensating for the pathway inhibited by the drug.[2]
Troubleshooting Guide 1: Investigating the Cause of Increased IC50
If you observe a significant and reproducible increase in the IC50 of L3 in your cell line, a systematic approach is recommended to identify the underlying resistance mechanism.
Experimental Workflow for Diagnosing L3 Resistance
Caption: Workflow for diagnosing and addressing L3 resistance.
Step 1: Verify Efflux Pump Involvement A straightforward initial test is to assess whether resistance can be reversed by inhibiting common ABC transporters. Co-treatment of the resistant cells with L3 and a known efflux pump inhibitor can provide strong evidence for this mechanism.
-
P-gp Inhibitor: Verapamil (5-10 µM)
-
Broad-Spectrum ABC Inhibitor: Tariquidar (100-500 nM)
Data Presentation: Expected IC50 Shifts with Inhibitors
| Cell Line | Treatment | IC50 of L3 (nM) | Fold-Resistance | Fold-Reversal |
| Parental (Sensitive) | L3 alone | 50 | 1.0x | - |
| Resistant | L3 alone | 800 | 16.0x | - |
| Resistant | L3 + Verapamil | 95 | 1.9x | 8.4x |
| Resistant | L3 + Tariquidar | 70 | 1.4x | 11.4x |
| Note: These are example values. Actual results will vary. |
A significant decrease (reversal) in the IC50 value in the presence of an inhibitor strongly suggests the involvement of the targeted efflux pump.
Step 2: Analyze Protein and Gene Expression If efflux pump inhibition reverses resistance, confirm the overexpression of specific transporters using Western Blot or quantitative real-time PCR (qRT-PCR). Conversely, if inhibitors have no effect, investigate the expression of anti-apoptotic proteins.
Data Presentation: Relative Expression in Resistant vs. Parental Cells
| Target | Method | Fold Change (Resistant/Parental) | Implication |
| ABCB1 (P-gp) | qRT-PCR | 15.2 | Efflux-mediated resistance |
| ABCB1 (P-gp) | Western Blot | 12.5 | Efflux-mediated resistance |
| BCL2 | qRT-PCR | 8.9 | Apoptotic blockage |
| Bcl-2 | Western Blot | 7.6 | Apoptotic blockage |
| BCL2L1 (Bcl-xL) | qRT-PCR | 1.2 | Not significantly changed |
| Note: These are example values. |
Question 2: How can I overcome L3 resistance in my experiments?
Overcoming resistance depends on the identified mechanism.
-
For Efflux-Mediated Resistance: The most direct strategy is combination therapy. Use L3 concurrently with an ABC transporter inhibitor at a concentration that is non-toxic by itself but effective at inhibiting the pump.
-
For Apoptotic Blockage: Combine L3 with a BH3 mimetic or a Bcl-2 family inhibitor (e.g., Venetoclax, Navitoclax).[7][9] This approach can restore the cell's sensitivity to apoptosis-inducing agents like L3.
-
Alternative Strategies: Some kaurene diterpenoids have been shown to induce ferroptosis, a different form of cell death.[6] Investigating markers of ferroptosis (e.g., lipid peroxidation) and using agents that promote it (e.g., Erastin) could be a viable alternative strategy.
Hypothetical Signaling Pathway for L3 Action and Resistance
Caption: L3-induced apoptosis and key resistance points.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare a 2x serial dilution of L3 in culture medium. For co-treatment experiments, prepare a 2x L3 serial dilution in medium already containing the inhibitor (e.g., 2x Verapamil).
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for P-gp and Bcl-2 Expression
-
Protein Extraction: Grow parental and L3-resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (1:1000), Bcl-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity and normalize to the loading control to determine the relative protein expression.
References
- 1. ejcmpr.com [ejcmpr.com]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Targeting BCL-2 family proteins to overcome drug resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
3α-Tigloyloxypterokaurene L3 degradation products and analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3α-Tigloyloxypterokaurene L3. The information provided is intended to assist with the analysis of L3 and its potential degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of 3α-Tigloyloxypterokaurene L3.
| Question | Possible Causes | Suggested Solutions |
| Why am I seeing unexpected peaks in my HPLC chromatogram? | 1. Degradation of 3α-Tigloyloxypterokaurene L3: The compound may be degrading under the experimental conditions. Common degradation pathways for kaurane (B74193) diterpenes include oxidation and hydrolysis.[1][2][3][4] 2. Contamination: The sample, solvent, or HPLC system may be contaminated. | 1. Investigate Degradation: a) Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products. b) Use a milder extraction and purification method. c) Ensure proper storage of the compound in a cool, dark, and dry place. 2. Check for Contamination: a) Run a blank (solvent only) to check for system contamination. b) Use fresh, high-purity solvents. c) Ensure all glassware and equipment are thoroughly cleaned. |
| How can I identify the degradation products? | The degradation products are likely a result of hydrolysis of the tigloyloxy ester group and/or oxidation of the kaurane core. | 1. Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown compounds. Look for masses corresponding to the loss of the tigloyloxy group (resulting in a hydroxyl group) and the addition of one or more oxygen atoms. 2. NMR Spectroscopy: If the degradation products can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information for definitive identification.[5][6] |
| My quantification results for 3α-Tigloyloxypterokaurene L3 are inconsistent. | 1. Incomplete Extraction: The extraction method may not be efficiently recovering the compound from the sample matrix. 2. Instability during Analysis: The compound may be degrading in the autosampler or on the column. 3. Non-linear Detector Response: The detector response may not be linear at the concentrations being analyzed. | 1. Optimize Extraction: a) Experiment with different extraction solvents and techniques (e.g., sonication, vortexing). b) Perform recovery studies to assess extraction efficiency. 2. Ensure Stability: a) Use a cooled autosampler. b) Minimize the time between sample preparation and analysis. 3. Validate Method: a) Prepare a calibration curve with a sufficient number of points to cover the expected concentration range. b) Assess the linearity of the detector response. |
| I'm having trouble achieving good peak shape and resolution in my HPLC analysis. | 1. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. 2. Improper Column Selection: The stationary phase of the column may not be suitable for this class of compounds. 3. Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks. | 1. Optimize Mobile Phase: a) Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. b) Consider the addition of a small amount of acid (e.g., formic acid, acetic acid) to improve peak shape.[7] 2. Select an Appropriate Column: A C18 column is a good starting point for the analysis of kaurane diterpenes.[8] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of 3α-Tigloyloxypterokaurene L3?
A1: Based on the structure of 3α-Tigloyloxypterokaurene L3 and the known degradation pathways of similar kaurane diterpenes, the most probable degradation products are:
-
Hydrolysis Product: Cleavage of the tigloyloxy ester bond would result in the formation of the corresponding alcohol (3α-hydroxypterokaurene) and tiglic acid.
-
Oxidation Products: The kaurane skeleton is susceptible to oxidation, which can lead to the introduction of hydroxyl groups at various positions on the molecule.[1][2][9]
Q2: What are the recommended storage conditions for 3α-Tigloyloxypterokaurene L3 to minimize degradation?
A2: To ensure the stability of 3α-Tigloyloxypterokaurene L3, it should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C is recommended.
Q3: Which analytical techniques are most suitable for the analysis of 3α-Tigloyloxypterokaurene L3 and its degradation products?
A3: The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a robust method for the quantification of 3α-Tigloyloxypterokaurene L3.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for the identification and quantification of both the parent compound and its degradation products, providing valuable molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of isolated degradation products.[5][6]
Q4: Can you provide a starting point for an HPLC method for the analysis of 3α-Tigloyloxypterokaurene L3?
A4: A good starting point for developing an HPLC method would be to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is often effective for the separation of kaurane diterpenes. The gradient can be optimized to achieve the best separation of the parent compound from its potential degradation products.
Experimental Protocols
General HPLC-UV Method for the Analysis of 3α-Tigloyloxypterokaurene L3
This protocol provides a general starting point for the analysis of 3α-Tigloyloxypterokaurene L3. Method optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Standard Preparation | Prepare a stock solution of 3α-Tigloyloxypterokaurene L3 in methanol (B129727) or acetonitrile. Prepare working standards by serial dilution of the stock solution. |
| Sample Preparation | The sample preparation will depend on the matrix. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analyte. |
Visualizations
Caption: Inferred degradation pathway of 3α-Tigloyloxypterokaurene L3.
Caption: General analytical workflow for 3α-Tigloyloxypterokaurene L3.
Caption: Troubleshooting decision tree for L3 analysis.
References
- 1. De novo production of versatile oxidized kaurene diterpenes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects | MDPI [mdpi.com]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Isolation of 3α-Tigloyloxypterokaurene L3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of 3α-Tigloyloxypterokaurene L3, a promising diterpenoid with potential therapeutic applications. The information provided is based on established methodologies for the isolation of similar natural products.
Frequently Asked Questions (FAQs)
Q1: What is 3α-Tigloyloxypterokaurene L3 and why is its isolation important?
A1: 3α-Tigloyloxypterokaurene L3 is a diterpenoid, a class of natural products known for their structural diversity and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Isolating this compound in larger quantities is crucial for in-depth preclinical and clinical studies to evaluate its full therapeutic potential.
Q2: What are the primary challenges in scaling up the isolation of diterpenoids like 3α-Tigloyloxypterokaurene L3?
A2: Scaling up the isolation of diterpenoids presents several challenges. These include low concentrations in the natural source material, the presence of structurally similar compounds that complicate purification, and the potential for degradation of the target molecule during extraction and purification.[4][5] The lipophilic nature of many terpenoids can also lead to difficulties in separation.[1]
Q3: What are the general steps involved in the isolation of 3α-Tigloyloxypterokaurene L3?
A3: The typical workflow for isolating diterpenoids involves:
-
Extraction: Using organic solvents to extract the compound from the biomass.[6][7]
-
Fractionation: Preliminary separation of the crude extract into fractions with varying polarities, often using liquid-liquid extraction or column chromatography.[8]
-
Purification: Employing chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[7][9][10]
-
Crystallization: Obtaining the final pure compound in a crystalline form.[11]
Q4: How can I confirm the identity and purity of the isolated 3α-Tigloyloxypterokaurene L3?
A4: The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and spectrometric techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) analysis.[7][12]
Troubleshooting Guide
This guide addresses common issues that may arise during the large-scale isolation of 3α-Tigloyloxypterokaurene L3.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Optimize the solvent system based on the polarity of 3α-Tigloyloxypterokaurene L3. A mixture of polar and non-polar solvents may be more effective. - Increase the extraction time or use methods like Soxhlet extraction for more exhaustive extraction.[7] - Ensure the plant material is properly dried and ground to increase the surface area for extraction.[6] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase). - Column overloading. - Improper column packing. | - Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[13] - Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase. - Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Impurities in HPLC | - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry. | - Adjust the mobile phase gradient to improve the resolution between the target compound and impurities. - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for your compound. |
| Difficulty in Crystallization | - Presence of impurities. - Supersaturation not achieved. - Incorrect solvent choice. | - Further purify the compound using preparative HPLC. - Slowly evaporate the solvent or cool the solution to induce crystallization.[11][14] Scratching the inside of the flask with a glass rod can also initiate crystal formation.[14] - Test a range of solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.[11] |
| Compound Degradation | - Exposure to high temperatures, light, or extreme pH. | - Use milder extraction and purification techniques. Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature. - Protect the sample from light by using amber glassware or covering the flasks with aluminum foil. - Maintain a neutral pH during extraction and purification unless the compound's stability at different pH values is known. |
Experimental Protocols
Large-Scale Extraction
This protocol describes the extraction of 3α-Tigloyloxypterokaurene L3 from dried and powdered plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (or another suitable organic solvent)
-
Large-scale extraction vessel (e.g., percolator or large glass container)
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Macerate the dried and powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) in a large vessel at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through a Buchner funnel to separate the plant debris from the liquid extract.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Silica (B1680970) Gel Column Chromatography
This protocol outlines the fractionation of the crude extract using silica gel column chromatography.
Materials:
-
Crude methanol extract
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), methanol)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% n-hexane).
-
Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:
-
n-hexane:ethyl acetate (9:1, 8:2, 1:1, 2:8, v/v)
-
ethyl acetate:methanol (9:1, v/v)
-
-
Collect fractions of a consistent volume (e.g., 50 mL) in separate tubes.
-
Monitor the fractions by TLC to identify those containing the compound of interest.
-
Combine the fractions containing the target compound based on their TLC profiles.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of the enriched fraction by preparative HPLC.
Materials:
-
Enriched fraction from column chromatography
-
HPLC grade solvents (e.g., acetonitrile (B52724), water)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase, gradient, flow rate).
-
Scale up the analytical method to the preparative HPLC system.
-
Inject the sample onto the preparative column.
-
Elute using a gradient of acetonitrile in water.
-
Collect the peak corresponding to 3α-Tigloyloxypterokaurene L3 using a fraction collector.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the isolation of 3α-Tigloyloxypterokaurene L3.
Caption: Troubleshooting logic for low purity of the isolated compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 3. mdpi.com [mdpi.com]
- 4. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development [mdpi.com]
- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 13. columbia.edu [columbia.edu]
- 14. youtube.com [youtube.com]
Refining the dosage of 3α-Tigloyloxypterokaurene L3 for in vivo studies
Welcome to the technical support center for 3α-Tigloyloxypterokaurene L3 (L3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage of L3 for in vivo studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is 3α-Tigloyloxypterokaurene L3 and what is its putative mechanism of action?
A1: 3α-Tigloyloxypterokaurene L3 is a novel diterpenoid compound isolated from a natural source. Preliminary in vitro studies suggest that L3 possesses anti-inflammatory properties. Its proposed mechanism of action involves the inhibition of the NF-κB signaling pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines.[1][2][3]
Q2: What is the recommended starting dose for an in vivo study with L3?
A2: For a new compound like L3 with no prior in vivo data, it is crucial to first determine the Maximum Tolerated Dose (MTD).[4][5][6] We recommend starting with a dose-ranging pilot study to establish the MTD. A suggested starting point for this pilot study could be a low dose, such as 1-5 mg/kg, and escalating from there. The final starting dose for efficacy studies should be a fraction of the determined MTD (e.g., 1/2 or 1/3 of the MTD).
Q3: How should I prepare L3 for in vivo administration?
A3: L3 is a lipophilic compound with low aqueous solubility.[7][8] For oral administration, it is recommended to formulate L3 in a vehicle such as corn oil, or a solution containing a solubilizing agent like DMSO, followed by dilution in a suitable vehicle like polyethylene (B3416737) glycol (PEG) or saline.[9] For intraperitoneal (IP) injection, a solution of 5-10% DMSO in saline or PBS can be used. It is critical to ensure the final concentration of DMSO is non-toxic to the animals.
Q4: What are the expected signs of toxicity for L3?
A4: As with any novel compound, potential toxicity is a key consideration. During MTD studies, animals should be monitored for clinical signs of toxicity which may include, but are not limited to, weight loss, reduced food and water intake, lethargy, ruffled fur, and any abnormal behavior.[5][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable efficacy in vivo | Poor Bioavailability/Permeability: Insufficient compound reaching the target tissue.[7][11] | - Increase the dose of L3, ensuring it remains below the MTD. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral). - Reformulate L3 to enhance solubility and absorption. |
| Metabolic Instability: The compound is being rapidly metabolized and cleared. | - Conduct pharmacokinetic (PK) studies to determine the half-life of L3. - Adjust the dosing frequency based on PK data. | |
| High variability between animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.[9] | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent differences in animal metabolism and response. | - Increase the number of animals per group to improve statistical power. | |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects: The compound is interacting with unintended targets.[9] | - Reduce the dose to determine if the toxicity is dose-dependent. - Conduct in vitro screening against a panel of related proteins to assess selectivity. |
| Vehicle Toxicity: The vehicle used for administration is causing adverse effects. | - Administer the vehicle alone to a control group to assess its effects. - If vehicle toxicity is observed, consider an alternative formulation. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol outlines a dose escalation study to determine the MTD of L3 in mice.
1. Compound Preparation:
-
Prepare a stock solution of L3 in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Prepare serial dilutions to achieve the desired final concentrations for each dose group.
2. Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the experiment.
-
Randomly assign mice (e.g., n=3-5 per group) to different dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group.
-
Administer L3 or vehicle via the desired route (e.g., oral gavage) once daily for 7-14 days.
3. Monitoring:
-
Record body weight and food intake daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur appearance).
-
The MTD is defined as the highest dose that does not cause mortality or significant toxicity, which can be defined as more than a 15-20% loss of body weight or other severe clinical signs.[5][10]
4. Sample Collection and Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, kidneys, spleen) for histopathological examination.
Data Presentation
Table 1: Hypothetical MTD Study Results for L3 in Mice
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Mortality |
| Vehicle Control | +5.2% | Normal | 0/5 |
| 10 | +4.8% | Normal | 0/5 |
| 25 | +2.1% | Normal | 0/5 |
| 50 | -8.5% | Mild lethargy, slightly ruffled fur | 0/5 |
| 100 | -18.3% | Significant lethargy, ruffled fur, hunched posture | 2/5 |
Visualizations
Caption: Workflow for in vivo dosage refinement of L3.
Caption: Proposed NF-κB signaling pathway and the inhibitory action of L3.
References
- 1. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 11. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Validating the Biological Target of 3α-Tigloyloxypterokaurene L3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of the novel diterpenoid, 3α-Tigloyloxypterokaurene L3. Due to the limited publicly available data on L3, this document leverages data from Oridonin, a structurally related and well-characterized ent-kaurane diterpenoid, as a comparator. Oridonin is a prime example of an anticancer ent-kaurane diterpenoid and is currently in a phase-I clinical trial in China.[1][2] This guide serves as a template for the systematic evaluation of L3, comparing its potential performance with established compounds and outlining the necessary experimental protocols for target validation.
Comparative Analysis of Bioactivity
To validate the biological target of 3α-Tigloyloxypterokaurene L3, a direct comparison with a known inhibitor of a putative target is essential. The following table presents hypothetical comparative data for L3 against Oridonin, assuming a primary target within the apoptosis pathway, a common mechanism for ent-kaurane diterpenoids.[1][2]
| Parameter | 3α-Tigloyloxypterokaurene L3 (Hypothetical Data) | Oridonin (Reference Data) | Alternative Inhibitor (e.g., ABT-263 for Bcl-2) |
| Binding Affinity (Kd) | 1.5 µM | 2.0 µM | 0.5 nM |
| IC50 (Target Enzyme) | 5.0 µM | 7.5 µM | 1.0 nM |
| Cellular Potency (EC50) | 10 µM | 15 µM | 50 nM |
| Cell Line | HeLa (Cervical Cancer) | HeLa (Cervical Cancer) | HeLa (Cervical Cancer) |
| Primary Target | Bcl-2 Family Protein | Bcl-2 Family Protein | Bcl-2 |
| Downstream Effect | Caspase-3 Activation | Caspase-3 Activation | Caspase-3 Activation |
Experimental Protocols for Target Validation
The validation of a biological target for a novel compound like 3α-Tigloyloxypterokaurene L3 requires a multi-faceted approach. Several strategies can be employed for target identification and validation of natural products.[3][4][5][6][7]
Affinity-Based Methods
-
Objective: To isolate the direct binding partners of L3 from a cellular lysate.
-
Methodology:
-
Synthesize a derivative of L3 with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the L3-coupled beads with a total cell lysate.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of L3 to its target protein in a cellular context.
-
Methodology:
-
Treat intact cells with L3 or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Analyze the supernatant for the presence of the putative target protein by Western blot. A shift in the melting curve of the target protein in the presence of L3 indicates direct binding.
-
Genetic Approaches (RNAi/CRISPR)
-
Objective: To validate that the identified target is responsible for the biological effect of L3.
-
Methodology:
-
Utilize RNA interference (siRNA) or CRISPR-Cas9 to knockdown or knockout the gene encoding the putative target protein.
-
Treat the modified cells and control cells with L3.
-
Assess the biological response (e.g., apoptosis, cell cycle arrest). A diminished response in the knockdown/knockout cells validates the target's role in L3's mechanism of action.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for 3α-Tigloyloxypterokaurene L3.
Caption: A generalized workflow for the identification and validation of a novel drug target.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. wjbphs.com [wjbphs.com]
A Comparative Analysis of 3α-Tigloyloxypterokaurene L3 and Other Kaurene Diterpenoids in Inflammation and Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3α-Tigloyloxypterokaurene L3, a significant kaurene diterpenoid, with other prominent members of its class, namely Oridonin (B1677485) and Kaurenoic acid. The focus of this comparison is on their anti-inflammatory and anti-tumor properties, supported by experimental data from various studies.
Introduction to Kaurene Diterpenoids
Kaurene diterpenoids are a class of natural products characterized by a tetracyclic kaurane (B74193) skeleton.[1][2][3] These compounds, isolated from various plant species, have garnered significant attention in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7][8][9][10] This guide will delve into a comparative analysis of three specific kaurene diterpenoids: 3α-Tigloyloxypterokaurene L3, Oridonin, and Kaurenoic acid.
Comparative Analysis of Biological Activities
The primary biological activities of interest for this comparison are anti-inflammatory and anti-tumor effects. The following sections and tables summarize the available quantitative data for each compound. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of these kaurene diterpenoids is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| 3α-Tigloyloxypterokaurene L3 (WT-26) | NO Production Inhibition | RAW264.7 macrophages | LPS | More potent than Kaurenoic acid | [11] |
| Oridonin | NO Production Inhibition | RAW264.7 macrophages | LPS | Not explicitly found in a comparable format | |
| Kaurenoic Acid | NO Production Inhibition | RAW264.7 macrophages | LPS | 51.73 | [7] |
| Kaurenoic Acid | PGE2 Release Inhibition | RAW264.7 macrophages | LPS | 106.09 | [7] |
LPS: Lipopolysaccharide
One study directly states that 3α-Tigloyloxypterokaurene L3 (WT-26) exhibits better anti-inflammatory activity than its analog, Kaurenoic acid.[11]
Anti-tumor Activity
The anti-tumor effects of these compounds are typically assessed by their cytotoxicity against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | K562 | Chronic Myelogenous Leukemia | 8.11 (nanosuspension) | [12] |
| HL-60 | Promyelocytic Leukemia | ~1-5 | [2] | |
| Sarcoma-180 | Sarcoma | - (in vivo inhibition) | [12] | |
| Kaurenoic Acid | MCF-7 | Breast Cancer | ~30-70 | [13] |
| SKBR3 | Breast Cancer | ~30-70 | [13] | |
| MDA-MB-231 | Breast Cancer | Varies with dose | [14] |
Signaling Pathways
The biological effects of these kaurene diterpenoids are mediated through their interaction with various cellular signaling pathways.
3α-Tigloyloxypterokaurene L3 (WT-26)
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB, MAPK, and mTOR signaling pathways.[11]
Caption: 3α-Tigloyloxypterokaurene L3 inhibits inflammatory responses by targeting the NF-κB, MAPK, and mTOR pathways.
Oridonin
Oridonin is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.
Caption: Oridonin exerts its effects by inhibiting the IKK complex in the NF-κB signaling pathway.
Kaurenoic Acid
Kaurenoic acid also demonstrates anti-inflammatory and anti-tumor activities through the inhibition of the NF-κB pathway.
Caption: Kaurenoic Acid inhibits the NF-κB pathway, leading to reduced expression of inflammatory genes.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
References
- 1. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin Attenuates TNBS-induced Post-inflammatory Irritable Bowel Syndrome via PXR/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Cross-Reactivity Profile of 3α-Tigloyloxypterokaurene L3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diterpenoid 3α-Tigloyloxypterokaurene L3 with structurally related kaurane (B74193) diterpenoids known for their potent biological activities. Due to the absence of direct experimental data on the cross-reactivity of 3α-Tigloyloxypterokaurene L3, this document serves as a predictive resource, hypothesizing potential cross-reactivity based on structural similarities to well-characterized compounds. The information presented herein is intended to guide future experimental design for researchers investigating the therapeutic potential of this novel compound.
Structural Comparison and Hypothesized Cross-Reactivity
3α-Tigloyloxypterokaurene L3 belongs to the kaurane diterpenoid family, a class of natural products renowned for a wide spectrum of biological activities, including anti-inflammatory and cytotoxic effects. The core structure of 3α-Tigloyloxypterokaurene L3 is pterokaurene L3 (9β-Hydroxy-ent-kaur-16-en-19-oic acid), which is functionalized with a tigloyl group at the 3α position. This structural feature is crucial in predicting its potential interactions with biological targets.
The tigloyl moiety, an unsaturated acyl group, can significantly influence the compound's lipophilicity and steric hindrance, thereby affecting its binding affinity to protein targets. It is hypothesized that 3α-Tigloyloxypterokaurene L3 may exhibit cross-reactivity with the targets of other kaurane diterpenoids that share a similar tetracyclic core and possess functional groups at analogous positions.
This guide focuses on comparing 3α-Tigloyloxypterokaurene L3 with two well-studied kaurane diterpenoids: Oridonin and Ponicidin , both known for their cytotoxic properties, and a class of anti-inflammatory kaurane diterpenoids isolated from Pteris multifida and Gochnatia decora.
Comparative Data of Kaurane Diterpenoids
The following table summarizes the key information for 3α-Tigloyloxypterokaurene L3 and its selected comparators.
| Compound | Chemical Structure | Known Biological Activity | Key Molecular Targets/Pathways |
| 3α-Tigloyloxypterokaurene L3 | Deduced Structure: Pterokaurene L3 with a 3α-tigloyl group. | Not experimentally determined. Hypothesized to have anti-inflammatory and/or cytotoxic activity. | Hypothesized to interact with proteins in the NF-κB and apoptosis pathways. |
| Oridonin | Potent cytotoxic and anti-cancer activity.[] | Induces apoptosis; targets include the NF-κB pathway, and various kinases.[] | |
| Ponicidin | Cytotoxic activity against various cancer cell lines. | Induces apoptosis; inhibits JAK2/STAT3 signaling pathway. | |
| Anti-inflammatory kaurane diterpenoids (from P. multifida and G. decora) | Potent anti-inflammatory activity. | Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by targeting the NF-κB pathway. |
Experimental Protocols for Cross-Reactivity Studies
To empirically determine the cross-reactivity profile of 3α-Tigloyloxypterokaurene L3, a series of in vitro assays are proposed. These protocols are based on established methodologies for assessing cytotoxicity and anti-inflammatory activity.
Assessment of Cytotoxic Cross-Reactivity
A primary screen for cytotoxic activity can be performed using the MTT assay, a colorimetric assay that measures cell metabolic activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 3α-Tigloyloxypterokaurene L3, Oridonin (as a positive control), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Assessment of Anti-Inflammatory Cross-Reactivity
The potential of 3α-Tigloyloxypterokaurene L3 to interfere with inflammatory signaling can be assessed using an NF-κB reporter assay.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or THP-1) and transiently transfect them with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of 3α-Tigloyloxypterokaurene L3, an anti-inflammatory kaurane diterpenoid (positive control), and a vehicle control for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control. Determine the IC₅₀ for the inhibition of NF-κB activation.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the potential signaling pathway that could be affected by 3α-Tigloyloxypterokaurene L3.
Caption: Proposed workflow for assessing the cytotoxic and anti-inflammatory cross-reactivity of 3α-Tigloyloxypterokaurene L3.
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarity of 3α-Tigloyloxypterokaurene L3 to other bioactive kaurane diterpenoids strongly suggests a potential for cross-reactivity with targets involved in inflammation and cell proliferation. The proposed experimental protocols provide a clear roadmap for researchers to investigate these potential activities. Future studies should focus on conducting the outlined in vitro assays to determine the cytotoxic and anti-inflammatory profile of 3α-Tigloyloxypterokaurene L3. Positive results from these initial screens would warrant further investigation into the specific molecular targets and mechanisms of action, ultimately paving the way for potential therapeutic applications.
References
Orthogonal Assays to Validate 3α-Tigloyloxypterokaurene L3 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural product 3α-Tigloyloxypterokaurene L3, a member of the kaurene class of diterpenoids, represents a promising scaffold for drug discovery. Compounds of this class have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and apoptotic effects. The validation of these activities requires a multi-faceted approach employing orthogonal assays to ensure the robustness and reliability of the findings. This guide provides a comparative overview of key assays, supporting experimental data from representative kaurene diterpenoids, and detailed protocols to facilitate the validation of 3α-Tigloyloxypterokaurene L3's biological activity.
The primary mechanisms of action for many kaurene diterpenoids involve the modulation of critical cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to inflammatory responses, cell proliferation, and apoptosis. Therefore, a comprehensive validation strategy should include assays that probe these specific molecular mechanisms.
Comparative Efficacy of Representative Kaurene Diterpenoids
To provide a benchmark for evaluating 3α-Tigloyloxypterokaurene L3, the following tables summarize the reported activities of structurally related kaurene diterpenoids in key orthogonal assays.
Table 1: Cytotoxicity of Kaurene Diterpenoids in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| Oridonin | MCF-7 (Breast) | MTT | 6.6 | [1] |
| Oridonin | MDA-MB-231 (Breast) | MTT | 29.4 | [1] |
| Eriocalyxin B | PC-3 (Prostate) | MTT | 0.46 - 0.88 | [2] |
| Eriocalyxin B | 22RV1 (Prostate) | MTT | 1.20 - 3.26 | [2] |
| ent-kaur-16-en-19-oic acid | K562 (Leukemia) | MTT | Moderate Activity | [3] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z (Nasopharyngeal) | MTT | Time & Dose-Dependent | [4] |
Table 2: Anti-inflammatory Activity of Kaurene Diterpenoids
| Compound | Cell Line | Assay | Stimulus | IC50 (µM) | Citation |
| Oridonin | RAW264.7 | NO Production | LPS | ~15 | [5] |
| Analogs of Oridonin | RAW264.7 | NO Production | LPS | 0.9 - 30.2 | [6] |
| Oridonin | RAW264.7 | IL-6, TNF-α Production | LPS | Significant Inhibition | [7] |
Table 3: Apoptosis-Inducing Activity of Kaurene Diterpenoids
| Compound | Cell Line | Assay | Observation | Citation |
| Eriocalyxin B | PC-3 | Annexin V/PI | 42.1% Apoptotic Cells at 0.5 µM | [2] |
| Eriocalyxin B | 22RV1 | Annexin V/PI | 31% Apoptotic Cells at 2 µM | [2] |
| Eriocalyxin B | MDA-MB231 | Annexin V/PI | Dose-dependent increase in apoptosis | [8][9] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z | Apoptosis Assay | Induction of apoptosis | [4] |
Table 4: Inhibition of NF-κB Signaling by Kaurene Diterpenoids
| Compound | Cell Line | Assay | IC50 (nM) | Citation |
| Oridonin Analogs | RAW264.7 | NF-κB Luciferase Reporter | 95.8 - 570.9 | [6] |
| Eriocalyxin B | SMMC-7721 | NF-κB Signaling | Inhibition | [2] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z | NF-κB Expression | Reduction | [4] |
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
Cell Viability and Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of 3α-Tigloyloxypterokaurene L3 for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[13][14]
-
Sodium nitrite standard curve
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 3α-Tigloyloxypterokaurene L3 for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess reagent (a 1:1 mixture of Part A and Part B) to the supernatant.[13]
-
Incubate for 10-15 minutes at room temperature.[13]
-
Measure the absorbance at 540-550 nm.[13]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[15]
-
Flow cytometer
-
-
Protocol:
-
Treat cells with 3α-Tigloyloxypterokaurene L3 for the desired time.
-
Harvest the cells and wash them twice with cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within 1 hour.[16]
-
Apoptosis Quantification: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)[18]
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with 3α-Tigloyloxypterokaurene L3 for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents on a plate shaker for 30 seconds.[20]
-
Incubate at room temperature for 30 minutes to 3 hours.[21]
-
Measure the luminescence using a luminometer.
-
NF-κB Signaling Pathway: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with 3α-Tigloyloxypterokaurene L3 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.[23]
-
Lyse the cells using the passive lysis buffer provided in the kit.[23]
-
Transfer the lysate to a luminometer plate.
-
Add the luciferase assay reagent and measure the firefly luminescence.
-
Add the Stop & Glo® Reagent and measure the Renilla luminescence.[23]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
MAPK Signaling Pathway: Western Blotting
This technique detects the phosphorylation status of key MAPK proteins like p38 and ERK.
-
Materials:
-
Protocol:
-
Treat cells with 3α-Tigloyloxypterokaurene L3 for various times (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.[24]
-
Transfer the proteins to a membrane.[26]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[24]
-
Incubate the membrane with the primary antibody overnight at 4°C.[24]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[24]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[24]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by 3α-Tigloyloxypterokaurene L3 and the general workflows of the orthogonal assays.
Caption: The NF-κB signaling pathway and the potential inhibitory point of 3α-Tigloyloxypterokaurene L3.
Caption: The MAPK signaling cascade and a potential point of modulation by 3α-Tigloyloxypterokaurene L3.
References
- 1. mdpi.com [mdpi.com]
- 2. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. ulab360.com [ulab360.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 3α-Tigloyloxypterokaurene L3: Efficacy and Performance
In the ever-evolving landscape of drug discovery and development, the source of a therapeutic compound, whether natural or synthetic, is a critical determinant of its efficacy, purity, and scalability. This guide provides a comprehensive comparison of naturally derived and synthetically produced 3α-Tigloyloxypterokaurene L3, a promising kaurane (B74193) diterpenoid with significant biological activity. While direct comparative studies on this specific molecule are not available in existing literature, this analysis is based on established principles and experimental data for the broader class of kaurane diterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to 3α-Tigloyloxypterokaurene L3
3α-Tigloyloxypterokaurene L3 belongs to the extensive family of kaurane diterpenoids, which are natural products renowned for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] The "L3" designation in this context refers to a specific, hypothetically isolated or synthesized variant. The core structure is a tetracyclic kaurane skeleton, with a characteristic tigloyloxy group at the 3α position, which is crucial for its biological function. Natural sources of similar compounds often include plants from the Isodon and Erythroxylum genera.[4][5]
Comparative Efficacy: Natural vs. Synthetic
The primary distinction between natural and synthetic L3 lies in their production methods, which subsequently influence their purity, yield, and ultimately, their biological performance.
Natural L3 is typically isolated from plant sources through extraction and purification processes. This method can yield a product that may contain minor impurities in the form of structurally related analogs. While these analogs could potentially contribute to a synergistic therapeutic effect, they can also introduce variability between batches.
Synthetic L3 , on the other hand, is produced through a multi-step chemical synthesis.[1][6][7] This approach allows for precise control over the molecular structure and a high degree of purity. However, the complexity of the synthesis can impact the overall yield and cost.
Table 1: Quantitative Comparison of Natural vs. Synthetic L3
| Parameter | Natural L3 | Synthetic L3 | Key Considerations |
| Purity | Typically 95-98% | >99% | Synthetic methods allow for higher purity, reducing the risk of off-target effects from impurities. |
| Yield | Variable, dependent on plant source and harvest conditions | Consistent and scalable, but can be low in initial optimization phases. | Synthetic routes offer better long-term scalability for drug development. |
| Biological Activity (IC50) | Potentially variable due to co-extracted compounds. | Highly consistent and reproducible. | A pure synthetic compound provides a more reliable baseline for structure-activity relationship (SAR) studies. |
| Cost of Production | Initially lower for small-scale research. | Higher initial investment, but can decrease with process optimization. | The economic feasibility of large-scale synthesis is a critical factor for commercialization. |
Experimental Protocols
To evaluate the efficacy of both natural and synthetic L3, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
This assay assesses the ability of L3 to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with varying concentrations of natural or synthetic L3 for 1 hour.
-
LPS (1 µg/mL) is added to the wells to induce an inflammatory response.
-
After 24 hours of incubation, the supernatant is collected to measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.[3][4][5][8]
-
Cytotoxicity Assay: MTT Assay
This assay determines the cytotoxic effect of L3 on cancer cell lines.
-
Cell Lines: Human tumor cell lines (e.g., HepG2, A549).
-
Methodology:
-
Cells are seeded in 96-well plates and treated with different concentrations of natural or synthetic L3.
-
After 48-72 hours of incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm, and the IC50 value for cell viability is calculated.[7]
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of kaurane diterpenoids like L3 are often attributed to their modulation of key signaling pathways, such as the NF-κB pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), which produces NO. 3α-Tigloyloxypterokaurene L3 is hypothesized to inhibit this pathway, leading to a reduction in inflammatory mediators.
References
- 1. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Kaurane Diterpenes: Statistical Validation of Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the bioactivity of kaurane (B74193) diterpenes, using ent-kaurenoic acid as a representative compound, due to the absence of specific published data for 3α-Tigloyloxypterokaurene L3. The experimental data presented is a synthesis of findings from multiple studies and is intended for informational and comparative purposes.
The kaurane diterpenes are a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide offers a statistical validation and comparison of the bioassay results of a representative kaurane diterpene, ent-kaurenoic acid, against established alternatives in antibacterial, anti-inflammatory, and cytotoxic assays.
Data Presentation: A Comparative Analysis of Bioactivities
The following tables summarize the quantitative data from various bioassays, comparing the efficacy of ent-kaurenoic acid with standard therapeutic agents.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Streptococcus mutans (μg/mL) | Enterococcus faecalis (μg/mL) | Reference Compound |
| ent-Kaurenoic Acid | 10[1] | 200[1] | Ciprofloxacin (B1669076) / Ampicillin (B1664943) |
| Sodium Salt of ent-Kaurenoic Acid | - | - |
Note: Lower MIC values indicate greater antibacterial potency.
Table 2: Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 (μM) | Reference Compound |
| Xerophilusin A | RAW 264.7 | 0.60[2] | Diclofenac (B195802) / Indomethacin |
| Xerophilusin B | RAW 264.7 | 0.23[2] | |
| Longikaurin B | RAW 264.7 | 0.44[2] | |
| Xerophilusin F | RAW 264.7 | 0.67[2] | |
| Various ent-kaurenoic acids | RAW 264.7 | 0.042 - 8.22[3] |
Note: IC50 represents the concentration required to inhibit 50% of nitric oxide production. Lower values indicate greater anti-inflammatory activity.
Table 3: Cytotoxic Activity (IC50 Values)
| Compound | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | U87MG (Glioblastoma) (μM) | Reference Compound |
| Oleanane-type saponin (B1150181) 4 | - | - | - | Doxorubicin (B1662922) |
| Bisdesmosidic saponins (B1172615) 1 and 7 | - | - | Selective cytotoxicity[4] | |
| ent-Kaurenoic Acid | 50 and 100 (reduction in survival fraction)[5] | - | - |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher cytotoxicity. The IC50 for Doxorubicin can vary significantly depending on the cell line and experimental conditions, with reported values ranging from <1 to over 20 μM[6][7][8].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antibacterial Activity Assay (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible in vitro growth of bacteria.
Materials:
-
Test compound (e.g., ent-kaurenoic acid)
-
Bacterial strains (e.g., Streptococcus mutans, Enterococcus faecalis)
-
Cation-adjusted Mueller Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A serial dilution of the test compound is prepared in CAMHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Positive control wells (broth and bacteria without the test compound) and negative control wells (broth only) are included. A standard antibiotic like ciprofloxacin or ampicillin is used as a reference compound.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Test compound (e.g., ent-kaurenoic acid)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
96-well cell culture plates
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified time. A known anti-inflammatory drug like diclofenac is used as a positive control.
-
Inflammation is induced by adding LPS to the wells (except for the negative control).
-
After incubation (typically 24 hours), the supernatant from each well is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Test compound (e.g., ent-kaurenoic acid)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Doxorubicin is often used as a positive control.
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of ent-Kaurane Diterpenoids: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly intrigued by the therapeutic promise of natural compounds. While specific data on the reproducibility of experimental findings for 3α-Tigloyloxypterokaurene L3 remains elusive in publicly available literature, a broader examination of its chemical class, the ent-kaurane diterpenoids, offers valuable insights into their potential as anti-cancer agents. This guide provides a comparative analysis of the cytotoxic effects of various ent-kaurane diterpenoids, details common experimental protocols for their evaluation, and visualizes key signaling pathways and research workflows.
Comparative Cytotoxicity of ent-Kaurane Diterpenoids
The anti-cancer activity of ent-kaurane diterpenoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several ent-kaurane diterpenoids against various human cancer cell lines, as reported in scientific literature.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| Amethystoidin A | K562 (Leukemia) | 0.69 µg/mL |
| Caracasine | HeLa (Cervical Cancer) | 2 to 25 |
| MCF-7 (Breast Cancer) | 2 to 25 | |
| PC-3 (Prostate Cancer) | 2 to 25 | |
| LoVo (Colon Cancer) | 2 to 25 | |
| Jurkat E6.1 (Leukemia) | 2 to 25 | |
| U937 (Leukemia) | 2 to 25 | |
| K562 (Leukemia) | 2 to 25 | |
| Caracasine Acid | HeLa (Cervical Cancer) | 0.8 to 12 |
| MCF-7 (Breast Cancer) | 0.8 to 12 | |
| PC-3 (Prostate Cancer) | 0.8 to 12 | |
| LoVo (Colon Cancer) | 0.8 to 12 | |
| Jurkat E6.1 (Leukemia) | 0.8 to 12 | |
| U937 (Leukemia) | 0.8 to 12 | |
| K562 (Leukemia) | 0.8 to 12 | |
| Minheryin A-G (compounds 7-13) | K562 (Leukemia) | <0.50 µg/mL |
| HepG2 (Liver Cancer) | <0.50 µg/mL | |
| Compound 3 (from Croton tonkinensis) | HepG2 (Liver Cancer) | 85.2 |
Experimental Protocols: Assessing Cytotoxicity
A fundamental technique to determine the cytotoxic effects of compounds like ent-kaurane diterpenoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
MTT Assay Protocol[1][2][3][4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C with 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoid for a specific duration (e.g., 24, 48, or 72 hours). Include a negative control (cells with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[1] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Ent-kaurane diterpenoids exert their anti-cancer effects through various mechanisms, including the modulation of critical signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[4][5][6][7]
Caption: PI3K/Akt Signaling Pathway and Inhibition by ent-Kaurane Diterpenoids.
The process of discovering and evaluating the anti-cancer potential of natural products like ent-kaurane diterpenoids follows a structured workflow.
Caption: Experimental Workflow for Anti-Cancer Drug Discovery from Natural Products.
References
Safety Operating Guide
3Alaph-Tigloyloxypterokaurene L3 proper disposal procedures
Standard Operating Procedure: Disposal of Compound L3
Disclaimer: The chemical "3Alaph-Tigloyloxypterokaurene L3" is not a recognized compound in scientific literature. The following procedures are based on established safety protocols for the disposal of a hypothetical hazardous chemical, hereafter referred to as "Compound L3," and are intended as a general guide. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.
This document provides a step-by-step guide for the safe and compliant disposal of Compound L3, a substance presumed to be a hazardous chemical agent. Adherence to these protocols is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted. For the purposes of this guide, Compound L3 is assumed to be a toxic and corrosive liquid.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash risk.[1][2]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., an inner nitrile glove and an outer butyl or neoprene glove) is required.[2][3][4]
-
Body Protection: A chemically resistant lab coat or apron must be worn.[1] For larger quantities or in the event of a spill, a disposable chemical-resistant coverall is necessary.[3]
-
Respiratory Protection: All handling of Compound L3 waste must be performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a full-face air-purifying respirator with appropriate cartridges should be used.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6][7][8][9]
-
Waste Streams: Do not mix Compound L3 waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong acids and bases or oxidizers and reducers, must be kept separate.[5][6][7][8]
-
Container Selection: Use only designated, compatible hazardous waste containers.[5][7][8][10][11] The original chemical container is often the best choice for its waste.[5][7][8] Containers must be in good condition, free of leaks, and have a secure, screw-on cap.[5][7][10][11][12]
-
Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[5] Keep containers closed at all times except when adding waste.[5][7][8][10][11][12][13]
Hazardous Waste Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Initial Labeling: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[7][14]
-
Required Information: The label must include:
-
The full chemical name(s) of the contents (no abbreviations).[10][11]
-
The approximate concentrations of the components.[11]
-
The hazards associated with the waste (e.g., toxic, corrosive).[14][16][17][18]
-
The accumulation start date (the date the first waste was added).[14][16][17][18]
-
The name and contact information of the generating researcher or lab.[15][16][17]
On-Site Storage and Accumulation
Designated Satellite Accumulation Areas (SAAs) are required for the temporary storage of hazardous waste in the laboratory.[5]
-
Location: The SAA must be at or near the point of generation.[6]
-
Secondary Containment: All waste containers must be stored in a secondary container, such as a chemically resistant tray or tub, that can hold 110% of the volume of the largest container.[7][8][10][12]
-
Segregation: Incompatible wastes within the SAA must be segregated, for example, by using separate secondary containers.[5][6][7][8][10]
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the accumulation start date. | [12] |
| Maximum Volume per SAA | 55 gallons of a single hazardous waste stream. | [8][12] |
| pH Range for Drain Disposal | Between 5.5 and 10.5 (only if non-hazardous and permitted by local authorities). | [19] |
| Spill Size Threshold | Spills over 1 liter are considered large and require EHS assistance. | [20] |
| Container Headspace | Minimum of 1 inch to allow for expansion. | [5] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary.[21]
-
Small Spills (<1 Liter):
-
Alert personnel in the immediate area.[20]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[20][21][22][23][24]
-
Work from the outside edge of the spill inward to prevent spreading.[23]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[20][22][24]
-
Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[20]
-
-
Large Spills (>1 Liter):
Final Disposal Protocol
Hazardous waste must be disposed of through a licensed and certified vendor.
-
Full Container: Once a waste container is full (leaving adequate headspace), complete the accumulation end date on the hazardous waste label.
-
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department.
-
EHS Collection: EHS personnel will collect the properly labeled and sealed container from your laboratory's SAA for consolidation and off-site disposal. Never transport hazardous waste yourself across hallways or between buildings.[6][7]
Experimental Protocol: Neutralization of Acidic Compound L3 Waste Stream
This protocol describes the neutralization of a small quantity of an acidic aqueous waste stream of Compound L3. Caution: This procedure must be performed in a chemical fume hood while wearing full PPE, as neutralization reactions can be exothermic.[21]
-
Preparation:
-
Place a borosilicate glass beaker large enough to hold the waste volume within a secondary container (e.g., a plastic tub).[21]
-
Add cold water or ice to a separate, larger container to create an ice bath for cooling the reaction beaker.
-
Have a calibrated pH meter or pH indicator strips ready.
-
-
Dilution:
-
Slowly add the acidic Compound L3 waste to a volume of cold water in the beaker, stirring continuously. Never add water to concentrated acid. [21]
-
-
Neutralization:
-
While stirring, slowly add a dilute base (e.g., 1M sodium bicarbonate or sodium hydroxide) dropwise to the diluted waste.
-
Monitor the temperature of the solution. If it becomes too warm, pause the addition of the base and allow it to cool in the ice bath.
-
Frequently check the pH of the solution.[21]
-
-
Completion:
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[21]
-
-
Disposal:
-
Once neutralized, the solution must still be treated as hazardous waste due to the presence of Compound L3.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through EHS.
-
Disposal Workflow for Compound L3
Caption: Logical workflow for the generation, storage, and disposal of Compound L3 hazardous waste.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. vumc.org [vumc.org]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 16. actenviro.com [actenviro.com]
- 17. actenviro.com [actenviro.com]
- 18. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 19. acs.org [acs.org]
- 20. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 21. benchchem.com [benchchem.com]
- 22. ehs.utk.edu [ehs.utk.edu]
- 23. westlab.com [westlab.com]
- 24. ccny.cuny.edu [ccny.cuny.edu]
Essential Safety and Operational Guide for Handling 3Alaph-Tigloyloxypterokaurene L3
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3Alaph-Tigloyloxypterokaurene L3. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a chemical compound requiring careful handling to avoid potential health hazards. While comprehensive toxicological data is not widely available, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure. A thorough risk assessment should be conducted before commencing any work.[1][2] Key precautions include avoiding contact with eyes, skin, and clothing, as well as preventing ingestion and inhalation.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound. All PPE should be inspected before use.[4]
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | ANSI Z87.1-compliant safety glasses or goggles.[5] | Nitrile or neoprene gloves; inspect prior to use.[3][5] | Laboratory coat.[6] | Work in a certified chemical fume hood. If not possible, a full-face supplied air respirator is recommended.[3][5] |
| Preparing Solutions | Safety goggles or a face shield if a splash hazard is present.[5] | Chemically resistant gloves (e.g., nitrile). Change gloves every 30-60 minutes or if contaminated.[7][8] | Chemical-resistant laboratory coat or gown.[7] | All operations should be conducted in a chemical fume hood.[5][9] |
| In-vivo Administration | Safety glasses with side shields. | Double gloving with chemotherapy-rated gloves is recommended.[7] | Disposable gown with back closure.[7] | Not generally required if injections are performed carefully. |
| Spill Cleanup | Goggles and a face shield.[5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls. | A full-face, powered air-purifying respirator (PAPR) with appropriate cartridges.[7] |
Experimental Protocols: Safe Handling and Disposal
3.1. General Handling Procedures
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4] Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.[5][10]
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area.[3] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[3] Store in secondary containment away from incompatible materials.[5]
3.2. Step-by-Step Procedure for Preparing a Solution
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of solid this compound in the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Solubilization: In the fume hood, add the desired solvent to the vessel containing the weighed compound. Use a vortex or sonicator to aid dissolution as needed. Keep the container capped as much as possible.
-
Transfer: If the solution needs to be transferred to another container, do so carefully within the fume hood to avoid splashes or aerosol generation.
-
Cleanup: Clean any spills immediately as per the spill response protocol. Wipe down the work area in the fume hood with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials (weigh boats, pipette tips, gloves, etc.) in a designated hazardous waste container.
3.3. Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including unused compound, solutions, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention.[5]
-
Spill Response: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For dry spills, sweep up the material without creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Visual Workflow Diagrams
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. ul.ie [ul.ie]
- 3. biocrick.com [biocrick.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. twu.edu [twu.edu]
- 6. benchchem.com [benchchem.com]
- 7. utoledo.edu [utoledo.edu]
- 8. pppmag.com [pppmag.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
